3-Azidopropanol
Beschreibung
The exact mass of the compound 3-Azidopropan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-azidopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O/c4-6-5-2-1-3-7/h7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVSIWLMCCGHFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451131 | |
| Record name | 3-azidopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72320-38-8 | |
| Record name | 3-azidopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72320-38-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Azidopropanol for Researchers, Scientists, and Drug Development Professionals
Introduction:
3-Azidopropanol is a versatile bifunctional linker molecule that has garnered significant attention in the fields of chemical biology, drug discovery, and materials science. Its unique structure, featuring both a reactive azide group and a versatile hydroxyl functionality, makes it an invaluable tool for a wide range of bioconjugation and synthetic applications. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
This compound is a colorless liquid at room temperature, miscible with water and polar organic solvents.[1] Its key properties are summarized in the tables below.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇N₃O | [1] |
| Molecular Weight | 101.11 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 1.095 g/mL at 25 °C | [2] |
| Boiling Point | 64 °C at 2 Torr | [3] |
| Flash Point | 87.77 °C (closed cup) | [2][3] |
| Refractive Index | n20/D 1.461 | [2] |
| Solubility | Miscible with water and polar organic solvents | [1] |
Table 2: Chemical and Spectroscopic Properties of this compound
| Property | Description | Reference(s) |
| IUPAC Name | 3-azidopropan-1-ol | [1] |
| CAS Number | 72320-38-8 | [1] |
| Key Functional Groups | Azide (-N₃), Hydroxyl (-OH) | [1][4] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 3.74-3.71 (t, J = 6 Hz, 2H), 3.45-3.41 (t, J = 6.58 Hz, 2H), 2.06 (br, s, 1H), 1.84-1.78 (qi, J = 6.31, 2H) | [5] |
| ¹³C NMR (100.4 MHz, CDCl₃) | δ (ppm): 59.89 (C-1), 48.54 (C-3), 31.51 (C-2) | [5] |
| IR Spectroscopy (ATR) | 2089 cm⁻¹ (N₃ stretch) | [5] |
Synthesis and Purification
A common and effective method for the synthesis of this compound is the nucleophilic substitution of a halo-propanol with sodium azide.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-bromo-1-propanol
-
Sodium azide (NaN₃)
-
Acetone
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-bromo-1-propanol (e.g., 10 g, 71.94 mmol) and sodium azide (e.g., 18.7 g, 287.79 mmol) in a mixture of acetone and water (e.g., 120/20 mL).
-
Reflux the reaction mixture overnight.
-
After cooling to room temperature, remove the acetone under reduced pressure.
-
Add water (e.g., 100 mL) to the residue and extract the aqueous phase with diethyl ether (e.g., 3 x 100 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under vacuum to yield this compound as a colorless oil.[5]
Purification: The crude product can be further purified by distillation under reduced pressure.[3]
Synthesis of this compound.
Chemical Reactivity and Applications in Drug Development
The utility of this compound stems from its two distinct functional groups, which can be reacted orthogonally.
The Azide Group: A Gateway to "Click" Chemistry
The azide moiety is a key player in "click" chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility.[6] this compound is a versatile reagent for two main types of click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7]
The CuAAC reaction is a highly efficient method for forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.[6]
Experimental Protocol: CuAAC Reaction of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a suitable organic solvent like t-butanol or THF)
Procedure:
-
In a reaction vessel, dissolve phenylacetylene (e.g., 0.50 mmol) and this compound (e.g., 0.55 mmol) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate and sodium ascorbate in water.
-
Add the catalyst solution to the solution of the azide and alkyne.
-
Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is worked up by extraction and the product, 3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-ol, is purified by chromatography.[1]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with azides without the need for a catalyst.[8] This is particularly advantageous for biological applications where the cytotoxicity of copper is a concern.[8]
Experimental Protocol: SPAAC Reaction of an Azide-Modified Protein with a DBCO-Functionalized Molecule
This protocol describes a general workflow for labeling a protein that has been modified to contain an azide group, for which this compound can be a precursor for the modifying agent.
Materials:
-
Azide-modified protein
-
DBCO-functionalized molecule (e.g., a fluorescent dye or biotin)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Procedure:
-
Dissolve the azide-modified protein in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) and then add it to the protein solution. A slight molar excess of the DBCO reagent is typically used.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours.
-
The labeled protein can be purified from excess reagents using size-exclusion chromatography or dialysis.[9]
Experimental workflow for protein labeling via SPAAC.
The Hydroxyl Group: A Handle for Further Functionalization
The primary hydroxyl group of this compound provides a versatile handle for further chemical modifications. It can be:
-
Esterified or etherified to introduce other functional groups or linkers.
-
Oxidized to an aldehyde or carboxylic acid for subsequent reactions.
-
Activated for coupling with amines to form carbamates.[1]
This dual functionality allows for the construction of complex bioconjugates and heterobifunctional linkers.
Applications in Drug Discovery and Development
The unique properties of this compound make it a valuable tool in various stages of drug discovery and development.
-
Bioconjugation: It is widely used to attach probes, such as fluorescent dyes or biotin, to biomolecules for imaging and detection purposes.[9] It can also be used to link drugs to targeting moieties, such as antibodies, to create antibody-drug conjugates (ADCs).
-
Prodrug Synthesis: The hydroxyl group can be used to attach a pro-moiety to a drug, which can then be cleaved in vivo to release the active pharmaceutical ingredient.
-
Synthesis of Bioactive Molecules: The azide group can be converted to an amine via Staudinger reduction, providing a route to novel amine-containing compounds. The triazole ring formed via click chemistry is a stable, isosteric replacement for an amide bond and can be incorporated into the scaffold of bioactive molecules.
-
PET Imaging Agents: The facile and efficient nature of click chemistry makes it suitable for the late-stage introduction of positron-emitting radionuclides (e.g., ¹⁸F) into molecules for use as PET imaging agents.[10] this compound can serve as a precursor for the azide-containing component in such syntheses.
Safety and Handling
This compound is a potentially hazardous chemical and should be handled with appropriate safety precautions.
-
Toxicity: It is harmful if swallowed.[11]
-
Stability: Organic azides can be energetic and potentially explosive, especially when heated or in the presence of certain metals. It is important to avoid heating the neat compound to high temperatures and to use appropriate shielding.
-
Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from heat and sources of ignition.[12]
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a thorough safety review and risk assessment before handling this compound. Always consult the Safety Data Sheet (SDS) and follow established laboratory safety procedures.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors [beilstein-journals.org]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. Strain-promoted “click” chemistry for terminal labeling of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modular Strategies for PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Making triazoles, the green way | Feature | RSC Education [edu.rsc.org]
- 12. Click Chemistry [organic-chemistry.org]
An In-Depth Technical Guide to the Synthesis of 3-Azidopropanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Azidopropanol is a valuable bifunctional molecule widely utilized in biomedical research and drug development. Its azido group allows for participation in bioorthogonal "click" chemistry reactions, such as the Staudinger ligation and copper(I)-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC), enabling the facile conjugation of molecules. The terminal hydroxyl group provides a handle for further chemical modifications. This guide details the primary synthetic routes to this compound, providing in-depth experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.
Core Synthesis Methodologies
The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a 3-halopropanol with an azide salt, typically sodium azide (NaN₃). The reaction proceeds via an SN2 mechanism, where the azide ion acts as a potent nucleophile, displacing a halide (chloride or bromide) from the 3-position of the propanol backbone. Alternative one-pot methods directly from 1,3-propanediol have also been developed.
Synthesis from 3-Chloropropanol
This method involves the reaction of commercially available 3-chloro-1-propanol with sodium azide in a suitable solvent.
Reaction Pathway:
Caption: Nucleophilic substitution of 3-chloropropanol with sodium azide.
Experimental Protocol:
A detailed experimental protocol for this synthesis is outlined below:
| Parameter | Value |
| Reagents | |
| 3-Chloro-1-propanol | 1.0 eq |
| Sodium Azide (NaN₃) | 1.5 - 2.0 eq |
| Solvent | Dimethylformamide (DMF) or Water |
| Reaction Conditions | |
| Temperature | 80 - 100 °C |
| Reaction Time | 12 - 24 hours |
| Work-up | 1. Cool to room temperature.2. Dilute with water.3. Extract with diethyl ether or ethyl acetate.4. Wash organic layer with brine.5. Dry over anhydrous sodium sulfate.6. Concentrate under reduced pressure. |
| Purification | Fractional distillation or column chromatography. |
| Yield | 70 - 90% |
Synthesis from 3-Bromopropanol
Similar to the chloro-analogue, 3-bromo-1-propanol serves as an excellent substrate for the synthesis of this compound. Due to the better leaving group ability of bromide compared to chloride, this reaction can often proceed under milder conditions or for shorter reaction times.
Reaction Pathway:
Caption: Nucleophilic substitution of 3-bromopropanol with sodium azide.
Experimental Protocol:
A representative experimental procedure is provided below. This procedure is analogous to the synthesis of 1-azido-3-aminopropane from 3-bromopropylamine[1].
| Parameter | Value |
| Reagents | |
| 3-Bromo-1-propanol | 1.0 eq |
| Sodium Azide (NaN₃) | 1.5 - 3.3 eq[1] |
| Solvent | Water or Dimethylformamide (DMF) |
| Reaction Conditions | |
| Temperature | 80 °C[1] |
| Reaction Time | 16 hours[1] |
| Work-up | 1. Cool to room temperature.2. Remove a portion of the solvent by vacuum distillation.3. Extract with diethyl ether.4. Dry the combined organic layers over anhydrous K₂CO₃.[1]5. Filter and concentrate under reduced pressure. |
| Purification | The product can often be used without further purification after solvent removal.[1] |
| Yield | High (specific yield for this compound not reported in the analogous reaction, but expected to be high) |
Two-Step Synthesis from 1,3-Propanediol
This approach involves the initial conversion of 1,3-propanediol to a 3-halopropanol intermediate, which is then converted to this compound without isolation of the intermediate in some procedures.
Workflow:
Caption: Two-step synthesis of this compound from 1,3-propanediol.
Experimental Protocols:
Step 1: Synthesis of 3-Halopropanol (Example with HBr) [2]
| Parameter | Value |
| Reagents | |
| 1,3-Propanediol | 1.0 eq |
| Hydrobromic Acid (48%) | 1.0 - 1.5 eq[2] |
| Catalyst | Potassium Bromide (KBr)[2] |
| Solvent | Cyclohexane[2] |
| Reaction Conditions | |
| Temperature | Reflux |
| Reaction Time | 18 hours[2] |
| Work-up | 1. Cool to room temperature.2. Separate the aqueous layer.3. Neutralize the aqueous layer with saturated sodium carbonate solution.4. Distill under reduced pressure. |
| Yield | >95% (for 3-bromopropanol)[2] |
Step 2: Azidation of the crude 3-halopropanol can then be carried out as described in the sections above.
One-Pot Azidation of Alcohols:
A more direct, one-pot conversion of alcohols to azides has been reported, which could be adapted for 1,3-propanediol.[3] This method avoids the isolation of the halo-intermediate.
| Parameter | Value |
| Reagents | |
| Alcohol (e.g., 1,3-Propanediol) | 1.0 eq |
| Triphenylphosphine (PPh₃) | 1.2 eq[3] |
| Iodine (I₂) | 1.2 eq[3] |
| Imidazole | 1.2 eq |
| Sodium Azide (NaN₃) | 4.0 eq[3] |
| Solvent | Dimethyl sulfoxide (DMSO)[3] |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Reaction Time | 30 minutes[3] |
| Work-up | 1. Quench with ice-cold sodium thiosulfate solution.2. Extract with diethyl ether.3. Wash the organic layer with water and brine.4. Dry over anhydrous sodium sulfate.5. Concentrate under reduced pressure. |
| Purification | Column chromatography. |
| Yield | Generally excellent for various alcohols (specific yield for this compound not reported).[3] |
Summary of Quantitative Data
| Synthesis Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| From 3-Chloropropanol | 3-Chloropropanol | NaN₃ | DMF/H₂O | 80 - 100 | 12 - 24 | 70 - 90 |
| From 3-Bromopropanol | 3-Bromopropanol | NaN₃ | H₂O/DMF | 80 | 16 | High |
| Two-Step from 1,3-Propanediol | 1,3-Propanediol | 1. HBr, KBr2. NaN₃ | Various | Reflux / 80 | 18 / 16 | >90 (overall) |
| One-Pot from Alcohol | 1,3-Propanediol | PPh₃, I₂, Imidazole, NaN₃ | DMSO | Room Temp | 0.5 | High |
Conclusion
The synthesis of this compound can be reliably achieved through several efficient methods. The choice of starting material—3-chloropropanol, 3-bromopropanol, or 1,3-propanediol—will likely depend on commercial availability, cost, and the desired scale of the reaction. The nucleophilic substitution of 3-halopropanols with sodium azide remains the most direct and commonly employed strategy, offering high yields and straightforward purification. For researchers seeking to avoid the handling of halopropanols, the two-step or one-pot procedures starting from 1,3-propanediol present viable and efficient alternatives. The detailed protocols and comparative data provided in this guide are intended to equip researchers with the necessary information to select and execute the most suitable synthesis of this compound for their specific research and development needs.
References
An In-Depth Technical Guide to 3-Azidopropanol: Synthesis, Properties, and Applications in Bioconjugation and Drug Discovery
CAS Number: 72320-38-8
This technical guide provides a comprehensive overview of 3-Azidopropanol, a versatile bifunctional linker molecule. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, and key applications, particularly in the realm of bioconjugation and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
This compound is a colorless liquid that serves as a valuable building block in organic synthesis and bioconjugation. Its utility stems from the presence of two distinct functional groups: a terminal azide and a primary hydroxyl group. The azide group is a key participant in bioorthogonal "click chemistry" reactions, while the hydroxyl group can be further functionalized for covalent attachment to other molecules.
Physicochemical and Spectral Data
The following tables summarize the key quantitative data for this compound.
| Identifier | Value | Source |
| CAS Number | 72320-38-8 | [1][2] |
| Molecular Formula | C₃H₇N₃O | [1][2] |
| Molecular Weight | 101.11 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Property | Value | Conditions | Source |
| Density | 1.095 g/mL | at 25 °C | [3] |
| Refractive Index | 1.461 | at 20 °C | [3] |
| Solubility | Miscible with water and polar organic solvents | [1] |
Synthesis of this compound
This compound can be synthesized from readily available starting materials. A common and efficient method involves the nucleophilic substitution of a halogen in a 3-halopropanol with an azide salt. The following protocol details the synthesis from 3-bromopropanol.
Experimental Protocol: Synthesis of this compound from 3-Bromopropanol
Materials:
-
3-Bromopropanol
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromopropanol (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (NaN₃) (1.1 to 1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volumes of the aqueous layer).
-
Combine the organic extracts and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Safety Note: Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution in a well-ventilated fume hood and follow all institutional safety guidelines.
Applications in Bioconjugation and Drug Discovery
The bifunctional nature of this compound makes it an invaluable tool in bioconjugation and drug development. The azide group allows for its attachment to alkyne-containing molecules via click chemistry, while the hydroxyl group can be activated for conjugation to various substrates.
Click Chemistry: CuAAC and SPAAC
This compound is a versatile reagent for both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] These reactions are highly efficient and bioorthogonal, meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes.[6]
-
CuAAC: This reaction involves the use of a copper(I) catalyst to unite an azide and a terminal alkyne, forming a stable triazole linkage. It is widely used for labeling proteins, nucleic acids, and other biomolecules.[1][7]
-
SPAAC: This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[6] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living cells and organisms.[6]
Role in Antibody-Drug Conjugates (ADCs) and PROTACs
The development of targeted therapeutics like ADCs and PROTACs often relies on the precise connection of a targeting moiety (e.g., an antibody) to a therapeutic payload (e.g., a cytotoxic drug or a protein degrader).[7] Bifunctional linkers are crucial for this purpose, and this compound serves as a foundational component for constructing such linkers.
In a typical strategy, the hydroxyl group of this compound can be functionalized, for example, by converting it into a carboxylic acid or an activated ester. This allows for its conjugation to an amine group on a payload molecule. The remaining azide functionality can then be used to attach the linker-payload construct to an alkyne-modified antibody or other targeting ligand via click chemistry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. 3-Chloro-1-propanol synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
In-depth Technical Guide: Molecular Weight of 3-Azidopropanol
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed breakdown of the molecular weight of 3-Azidopropanol, a bifunctional molecule utilized in click chemistry and Staudinger ligation.
Molecular Composition and Weight
This compound is comprised of carbon, hydrogen, nitrogen, and oxygen atoms. Its molecular formula is C₃H₇N₃O[1][2][3][4]. The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions, solution preparation, and analytical characterization.
The calculation of the molecular weight is based on the atomic weights of its constituent elements. The standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC).
Table 1: Atomic Composition and Molecular Weight Calculation for this compound
| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 3 | 12.011[5][6] | 36.033 |
| Hydrogen | H | 7 | 1.008[7][8][9][10] | 7.056 |
| Nitrogen | N | 3 | 14.007[11][12][13][14][15] | 42.021 |
| Oxygen | O | 1 | 15.999[16][17][18][19] | 15.999 |
| Total | 101.109 |
Based on the sum of the atomic weights of its constituent atoms, the calculated molecular weight of this compound is 101.109 g/mol . This value is often rounded to 101.11 g/mol for practical laboratory use[1][4][20].
Logical Relationship for Molecular Weight Determination
The determination of a compound's molecular weight is a fundamental concept in chemistry, based on its molecular formula and the atomic weights of its elements. The logical workflow for this calculation is straightforward.
Caption: Workflow for calculating the molecular weight of this compound.
References
- 1. 3-Azidopropan-1-ol | C3H7N3O | CID 10996974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Synthonix, Inc > Azides > 72320-38-8 | 3-Azido-1-propanol [synthonix.com]
- 5. youtube.com [youtube.com]
- 6. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 7. quora.com [quora.com]
- 8. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 9. Hydrogen | McGraw Hill's AccessScience [accessscience.com]
- 10. Hydrogen - Wikipedia [en.wikipedia.org]
- 11. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]
- 12. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 15. Nitrogen - Wikipedia [en.wikipedia.org]
- 16. britannica.com [britannica.com]
- 17. princeton.edu [princeton.edu]
- 18. Oxygen - Wikipedia [en.wikipedia.org]
- 19. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 20. 3-叠氮基-1-丙醇 ≥96% | Sigma-Aldrich [sigmaaldrich.com]
3-Azidopropanol: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Azidopropanol is a versatile bifunctional molecule widely employed in bioconjugation and drug development, primarily through "click chemistry" reactions. Its utility is derived from the presence of both a reactive azide group and a functional hydroxyl group. However, the energetic nature of the azide moiety necessitates stringent safety protocols to mitigate risks of decomposition and potential explosion. This guide provides a comprehensive overview of the known safety data for this compound, outlines best practices for its handling and storage, and details emergency procedures to ensure a safe laboratory environment.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. While experimental data on some properties are limited, the available information is summarized below.
| Property | Value | Reference |
| Molecular Formula | C₃H₇N₃O | [1] |
| Molecular Weight | 101.11 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 64 °C at 2 Torr | [3] |
| Density | 1.095 g/mL at 25 °C | [4] |
| Flash Point | 87.77 °C (190.0 °F) | [4] |
| Solubility | Miscible with water and polar organic solvents | [2] |
| Refractive Index | n20/D 1.461 | [4] |
Hazard Identification and Toxicology
The primary hazard associated with this compound is its potential for rapid decomposition or explosion, a characteristic common to organic azides. Additionally, toxicological data, though not exhaustive for this specific compound, indicates potential health risks.
GHS Classification:
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
Toxicological Data:
Studies on a closely related compound, 3-azido-1,2-propanediol, have shown potent mutagenicity in human cells.[5] Another study indicated that azido derivatives of alcohols exhibit high mutagenic activity in Arabidopsis thaliana and Salmonella typhimurium.[6] Given these findings, it is prudent to handle this compound as a potential mutagen and to minimize exposure.
Stability and Reactivity
Organic azides are energetic compounds, and their stability is a critical safety consideration. The stability of this compound can be assessed using general rules for organic azides.
Stability Rules:
-
Carbon to Nitrogen (C/N) Ratio: A general guideline for the stability of organic azides is the ratio of carbon atoms to nitrogen atoms. For this compound (C₃H₇N₃O), the C/N ratio is 3:3 or 1. While a higher C/N ratio is generally indicative of greater stability, this rule is not absolute.
-
"Rule of Six": This rule suggests that a molecule should have at least six non-energetic atoms (like carbon) for every energetic group (like an azide) to be considered relatively stable. This compound does not meet this criterion, highlighting the need for careful handling.
Incompatible Materials:
To prevent violent reactions and the formation of highly unstable compounds, avoid contact with the following:
-
Heavy Metals (e.g., copper, lead, silver, mercury, zinc) and their salts: Can form highly shock-sensitive metal azides.
-
Strong Acids: React to form hydrazoic acid, which is highly toxic and explosive.
-
Strong Oxidizing Agents.
-
Halogenated Solvents (e.g., dichloromethane, chloroform): Can form explosive di- and tri-azidomethane.
Decomposition:
Organic azides can decompose upon exposure to:
-
Heat
-
Shock or Friction
-
Light
While a specific decomposition temperature for this compound is not documented in the available literature, a Safety Data Sheet indicates that it forms explosive mixtures with air on intense heating.
Safe Handling and Storage
Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel.
Engineering Controls:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Use a blast shield, especially when working with larger quantities or when heating is involved.
Personal Protective Equipment (PPE):
| Protection Type | Equipment |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a splash hazard. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Consult the glove manufacturer's compatibility data. |
| Skin and Body Protection | Laboratory coat. |
Handling Procedures:
-
Use non-metal (e.g., plastic or ceramic) spatulas and equipment to avoid the formation of shock-sensitive metal azides.
-
Avoid using glassware with ground glass joints, as friction can initiate detonation. If their use is unavoidable, ensure they are properly lubricated.
-
Do not heat this compound unless absolutely necessary and then only with extreme caution and appropriate safety measures (e.g., small scale, blast shield, and remote heating).
-
Avoid concentrating solutions of this compound to dryness.
Storage:
-
Store in a cool, dry, dark, and well-ventilated area.
-
Recommended storage temperature is typically 2-8°C or -20°C for long-term stability.[2][4]
-
Store away from incompatible materials, particularly acids and heavy metals.
-
Ensure containers are tightly sealed and clearly labeled.
Experimental Protocols
General Workflow for Safe Handling of this compound
The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.
Caption: Workflow for the safe handling of this compound.
Click Chemistry Protocol with Enhanced Safety
While numerous protocols for copper-catalyzed azide-alkyne cycloaddition (CuAAC) exist, the following provides a general framework with an emphasis on safety when using this compound.
Materials:
-
Alkyne-functionalized molecule
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
A suitable buffer (e.g., phosphate buffer)
-
Solvent (e.g., water, DMSO, t-butanol)
Procedure:
-
Preparation: In a designated fume hood, prepare stock solutions of all reagents. Handle this compound with non-metal spatulas and plastic weighing boats.
-
Reaction Setup: In a clean, non-metallic reaction vessel, dissolve the alkyne-functionalized molecule in the chosen buffer/solvent system.
-
Addition of Azide: Add the required molar excess of this compound to the reaction mixture.
-
Addition of Copper and Reducing Agent: Sequentially add the copper(II) sulfate solution followed by the freshly prepared sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species in situ.
-
Reaction: Allow the reaction to proceed at room temperature. If heating is required, use a well-controlled heating mantle with a blast shield in place. Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench any residual azide if necessary (see Section 7). Purify the product using standard techniques such as column chromatography or crystallization. Never concentrate the reaction mixture to dryness if unreacted azide is present.
Emergency Procedures
Spill Response
The appropriate response to a this compound spill depends on its size.
Caption: Logical steps for responding to a this compound spill.
Small Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.
-
Using non-sparking tools, carefully collect the absorbed material into a designated, labeled waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Large Spill (or any spill outside a fume hood):
-
Evacuate the laboratory immediately, alerting all personnel.
-
If possible and safe to do so, close the laboratory door to contain the spill.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency services.
-
Do not attempt to clean up a large spill yourself.
First Aid
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Waste Disposal
Due to its hazardous nature, this compound and any contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.
-
Collect all this compound waste in a dedicated, clearly labeled, and sealed container.
-
Do not mix azide waste with other chemical waste streams, especially acidic or heavy metal-containing waste.
-
For unreacted this compound in solution, it may be possible to quench the azide functionality before disposal. Consult with your institution's EHS for approved quenching procedures. A common method for quenching azides involves the use of a reducing agent like triphenylphosphine, which converts the azide to a phosphine imine.
Conclusion
This compound is an invaluable reagent in modern chemical biology and drug discovery. However, its inherent energetic properties demand a high level of safety awareness and strict adherence to established protocols. By understanding its chemical properties, recognizing its hazards, and implementing the handling, storage, and emergency procedures outlined in this guide, researchers can safely harness the synthetic power of this versatile molecule. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before working with this compound.
References
- 1. 3-Azidopropan-1-ol | C3H7N3O | CID 10996974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. 1-Propanol, 3-azido- | 72320-38-8 [chemicalbook.com]
- 4. 3-叠氮基-1-丙醇 ≥96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Potent mutagenicity of an azide, 3-azido-1,2-propanediol, in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mutagenicity of azido derivatives of monosaccharides and alcohols and of N-(3-azido-2-hydroxypropyl) derivatives of purines and pyrimidines in Arabidopsis thaliana and in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
In-Depth Technical Guide to the Stability and Storage of 3-Azidopropanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Azidopropanol, a versatile bifunctional reagent widely used in bioconjugation and click chemistry. Understanding the stability profile of this compound is critical for ensuring experimental reproducibility, maintaining reagent integrity, and ensuring laboratory safety.
Chemical Properties and Inherent Stability
This compound (C₃H₇N₃O) is a small alkyl azide that possesses both a terminal azide group and a primary hydroxyl group. The azide moiety is an energetic functional group, making the overall stability of the molecule a key consideration for its handling and storage.
Generally, alkyl azides are more thermally stable than their aryl azide counterparts. The stability of organic azides is influenced by the carbon-to-nitrogen ratio, with a higher ratio typically correlating with greater stability. While this compound is considered relatively stable for an organic azide, it is still susceptible to decomposition under certain conditions, particularly at elevated temperatures and in the presence of strong acids. The product is chemically stable under standard ambient conditions (room temperature).
Quantitative Stability Data
| Parameter | Value | Source |
| Recommended Storage Temp. | 2-8°C[1][2] | Sigma-Aldrich, ChemicalBook, Biosynth |
| -20°C[3] | Lumiprobe | |
| -80°C or -20°C (for stock solutions)[4] | MedchemExpress | |
| Shelf Life (at -20°C) | 24 months (in the dark, desiccated)[3] | Lumiprobe |
| Shelf Life (Stock Solution) | 6 months at -80°C; 1 month at -20°C[4] | MedchemExpress |
| Flash Point | 87.77 °C (190.0 °F) | Sigma-Aldrich |
| Hazard Classification | Acute Toxicity, Oral (Category 4); Combustible liquid | Sigma-Aldrich |
Note: If a Certificate of Analysis (COA) for a specific lot of this compound does not provide an expiration or retest date, it indicates that comprehensive stability data for that particular batch may not be available. In such cases, a standard warranty of one year from the date of shipment is often applicable, and users should routinely inspect the product to ensure it performs as expected.
Factors Affecting Stability and Recommended Handling
Several factors can influence the stability of this compound, and proper handling is crucial to prevent degradation and ensure safety.
-
Temperature: Elevated temperatures can induce thermal decomposition of the azide group, leading to the evolution of nitrogen gas. It is a combustible liquid and can form explosive mixtures with air upon intense heating. Therefore, it should be kept away from open flames, hot surfaces, and sources of ignition.
-
Light: Prolonged exposure to light should be avoided.[3] Amber vials or storage in the dark is recommended to prevent potential photochemical decomposition.
-
Moisture: The compound should be protected from moisture. Handling under a dry, inert atmosphere such as nitrogen is advised.
-
Acids: Strong acids should be avoided as they can react with the azide to form hydrazoic acid (HN₃), which is highly toxic and explosive.
-
Bases: Organic azides are generally considered to be relatively stable in the presence of bases.
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area.
-
Take precautionary measures against static discharge.
-
In case of a spill, absorb with an inert material and dispose of it properly.
Recommended Storage Conditions
Based on supplier recommendations and the inherent properties of the compound, the following storage conditions are advised:
| Condition | Recommendation |
| Short-Term Storage | 2-8°C in a tightly sealed container, protected from light and moisture.[1][2] |
| Long-Term Storage | -20°C in a tightly sealed container, desiccated, and protected from light.[3] |
| Stock Solutions | Store at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles. |
| Inert Atmosphere | For optimal stability, especially for long-term storage, handling and storing under nitrogen is recommended. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the nucleophilic substitution of a 3-halopropanol with sodium azide. The following is a general procedure based on established chemical principles.
Materials:
-
3-Chloro-1-propanol
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-1-propanol in DMF.
-
Add sodium azide to the solution. The molar ratio of sodium azide to 3-chloro-1-propanol is typically in the range of 1.1 to 1.5 equivalents.
-
Heat the reaction mixture with stirring. The reaction temperature can range from 60°C to 100°C, and the reaction time can vary from a few hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation to obtain the final product.
General Protocol for Assessing Thermal Stability (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques to evaluate the thermal stability of a substance.
Instrumentation:
-
Differential Scanning Calorimeter
-
Thermogravimetric Analyzer
General Procedure:
-
Accurately weigh a small amount of this compound (typically 1-5 mg) into an aluminum DSC pan or a TGA crucible.
-
Place the sample pan in the DSC or TGA instrument.
-
Heat the sample under a controlled nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).
-
Record the heat flow (DSC) and mass loss (TGA) as a function of temperature.
-
The onset of the exothermic decomposition peak in the DSC thermogram and the temperature of significant mass loss in the TGA curve indicate the thermal decomposition temperature.
General Protocol for a Long-Term Stability Study in Solution
This protocol can be adapted to assess the stability of this compound in various solvents and at different temperatures over time.
Materials:
-
Pure this compound
-
High-purity solvents (e.g., water, phosphate-buffered saline, organic solvents)
-
Amber glass vials with screw caps
-
Analytical instrumentation for quantification (e.g., HPLC, GC, NMR)
Procedure:
-
Prepare solutions of this compound at a known concentration in the desired solvents.
-
Aliquot the solutions into amber glass vials, ensuring minimal headspace.
-
Store the vials at different controlled temperatures (e.g., -20°C, 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), remove a vial from each storage condition.
-
Analyze the concentration of this compound in the sample using a validated analytical method.
-
Compare the concentration at each time point to the initial concentration to determine the extent of degradation.
-
Analyze for the appearance of any degradation products.
General Protocol for Photostability Testing
This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.
Materials:
-
Pure this compound (as a solid or in solution)
-
Photostability chamber equipped with a light source that provides both visible and UVA radiation.
-
Transparent and light-impermeable containers.
-
Analytical instrumentation for quantification.
Procedure:
-
Place samples of this compound in transparent containers. Prepare control samples in light-impermeable containers.
-
Expose the samples in the photostability chamber to a specified light intensity for a defined duration. The ICH guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
At the end of the exposure period, analyze both the exposed and control samples for any changes in physical properties and for the concentration of this compound and any degradation products.
-
Compare the results of the exposed samples to the control samples to assess the impact of light.
Visualizations
Synthesis of this compound
Caption: Synthesis of this compound via Nucleophilic Substitution.
Factors Affecting this compound Stability
Caption: Factors Influencing the Stability of this compound.
Experimental Workflow for Stability Assessment
Caption: General Workflow for a Long-Term Stability Study.
References
Spectroscopic and Methodological Profile of 3-Azidopropanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral characteristics of 3-azidopropanol, a versatile bifunctional molecule widely employed in bioconjugation and materials science through "click chemistry." The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside comprehensive experimental protocols for its synthesis and spectroscopic analysis.
Core Spectral Data
The following tables summarize the key quantitative spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 3.73 | Triplet | 6.0 | 2H | HO-CH₂ - |
| 3.43 | Triplet | 6.6 | 2H | N₃-CH₂ - |
| 1.81 | Quintet | 6.3 | 2H | -CH₂-CH₂ -CH₂- |
| 2.06 | Broad Singlet | - | 1H | -OH |
Solvent: CDCl₃, Instrument: 400 MHz NMR Spectrometer
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 59.89 | C H₂-OH |
| 48.54 | N₃-C H₂- |
| 31.51 | -CH₂-C H₂-CH₂- |
Solvent: CDCl₃, Instrument: 100.4 MHz NMR Spectrometer
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 2089 | Azide (N₃) | Strong, sharp stretching vibration |
Technique: Attenuated Total Reflectance (ATR)
Mass Spectrometry (MS)
Experimental Protocols
Synthesis of this compound
This protocol outlines the synthesis of this compound from 3-bromo-1-propanol.
Materials:
-
3-bromo-1-propanol
-
Sodium azide (NaN₃)
-
Acetone
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-1-propanol (10 g, 71.94 mmol) and sodium azide (18.7 g, 287.79 mmol) in a mixture of acetone (120 mL) and water (20 mL).
-
Reflux the mixture overnight.
-
After cooling to room temperature, remove the acetone under reduced pressure.
-
Add water (100 mL) to the remaining aqueous solution and extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the diethyl ether under vacuum to yield this compound as a colorless oil.
NMR Spectroscopy Protocol
Sample Preparation:
-
Prepare a solution by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Instrument: 400 MHz NMR Spectrometer
-
Pulse Program: Standard single-pulse sequence
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: Appropriate for the proton chemical shift range (e.g., 0-10 ppm)
¹³C NMR Acquisition:
-
Instrument: 100.4 MHz NMR Spectrometer
-
Pulse Program: Proton-decoupled single-pulse sequence
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: Appropriate for the carbon chemical shift range (e.g., 0-220 ppm)
IR Spectroscopy Protocol
Technique: Attenuated Total Reflectance (ATR)
Procedure:
-
Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of this compound directly onto the center of the ATR crystal.
-
Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum to produce the final absorbance spectrum.
Visualizations
The following diagrams illustrate the synthesis of this compound and a common application in bioconjugation via click chemistry.
Caption: Synthesis of this compound.
Caption: Click Chemistry Bioconjugation Workflow.
References
The Discovery of 3-Azidopropanol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Azidopropanol is a bifunctional molecule that has become a valuable reagent in the field of chemical biology and drug discovery, primarily due to its utility in "click chemistry."[1] Its structure incorporates both a reactive azide group and a versatile hydroxyl group, allowing for its straightforward incorporation into a wide range of molecular scaffolds. This guide delves into the core aspects of its discovery, focusing on its synthesis and fundamental properties.
Core Synthesis
The initial synthesis of this compound is described in the scientific literature, with a key early report found in The Journal of Organic Chemistry in 1981. The compound is prepared via a nucleophilic substitution reaction, a foundational concept in organic chemistry.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative synthesis of this compound, based on established methods.
Materials:
-
3-Bromo-1-propanol
-
Sodium azide (NaN₃)
-
Acetone
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-1-propanol and sodium azide in a mixture of acetone and water.
-
The reaction mixture is then heated under reflux overnight.
-
After the reaction is complete, the acetone is removed under reduced pressure.
-
Water is added to the remaining mixture, and the aqueous solution is extracted multiple times with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate.
-
The solvent is removed under vacuum to yield this compound as a colorless oil.
Chemical and Physical Properties
A comprehensive understanding of a molecule's properties is crucial for its application in research and development. The key quantitative data for this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇N₃O | [2][3][4] |
| Molecular Weight | 101.11 g/mol | [2][3][4] |
| CAS Number | 72320-38-8 | [2][3] |
| Density | 1.095 g/mL at 25 °C | |
| Boiling Point | 64 °C at 2 Torr | |
| Refractive Index (n20/D) | 1.461 | |
| Flash Point | 87.77 °C | [4] |
Spectroscopic Characterization
The structural identity of this compound is confirmed through various spectroscopic techniques. The key spectral features are outlined below.
| Spectroscopy | Key Features |
| ¹H-NMR (400 MHz, CDCl₃) | δ = 3.74-3.71 (t, J = 6 Hz, 2H), 3.45-3.41 (t, J = 6.58 Hz, 2H), 2.06 (br, s, 1H), 1.84-1.78 (qi, J = 6.31, 2H) |
| ¹³C-NMR (100.4 MHz, CDCl₃) | δ = 59.89, 48.54, 31.51 |
| Infrared (IR) | 2089 cm⁻¹ (N₃ stretch) |
Applications in Signaling Pathways and Experimental Workflows
The primary utility of this compound lies in its application as a building block in more complex molecular architectures, particularly in the realm of bioconjugation and drug delivery. Its azide functionality is central to its role in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), two of the most prominent "click chemistry" reactions.
The general workflow for utilizing this compound in a bioconjugation experiment is depicted below. This involves the initial functionalization of a molecule of interest with an alkyne group, followed by the "click" reaction with this compound to introduce a hydroxyl handle for further modifications or to directly attach it to a larger construct.
Figure 1. General workflow for the application of this compound in bioconjugation via click chemistry.
Logical Relationship of Synthesis
The synthesis of this compound is a straightforward two-step conceptual process starting from a simple haloalkane. This logical progression is illustrated in the diagram below.
Figure 2. Logical relationship in the synthesis of this compound.
References
3-Azidopropanol reactivity with alkynes
An In-depth Technical Guide to the Reactivity of 3-Azidopropanol with Alkynes
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile bifunctional linker molecule widely employed in chemical biology, drug development, and materials science. Its terminal azide group allows for highly specific and efficient covalent bond formation with alkyne-containing molecules through 1,3-dipolar cycloaddition reactions. This guide provides a detailed technical overview of the two primary methods for reacting this compound with alkynes: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It covers core reaction mechanisms, presents quantitative data, details experimental protocols, and discusses the distinct advantages and limitations of each approach.
Core Reaction Mechanisms and Principles
The formation of a stable 1,2,3-triazole ring from an azide and an alkyne is the cornerstone of "click chemistry".[1][2] This transformation is prized for its high efficiency, specificity, and biocompatibility. This compound serves as an ideal azide-containing building block for these reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most prominent example of click chemistry, enabling the regioselective synthesis of 1,4-disubstituted triazoles from terminal alkynes and azides.[3][4] The reaction is not spontaneous and requires a copper(I) catalyst to proceed efficiently at ambient temperatures.[5][6]
Mechanism: The catalytic cycle involves the coordination of the copper(I) ion with the terminal alkyne, which lowers the pKa of the acetylenic proton and facilitates the formation of a copper-acetylide intermediate.[3] This intermediate then reacts with the azide (this compound) in a stepwise manner to form a six-membered cupracycle, which subsequently undergoes reductive elimination to yield the stable 1,4-triazole product and regenerate the copper(I) catalyst.[3]
Key Features:
-
Catalyst: Requires a Cu(I) source, typically generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[7][8]
-
Ligands: Water-soluble ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are often used to stabilize the Cu(I) oxidation state, increase reaction rates, and protect sensitive biomolecules from damage by reactive oxygen species.[5][7][9]
-
Advantages: The reaction is extremely robust, high-yielding (often quantitative), and tolerates a wide range of functional groups and solvents, including water.[3][8][10]
-
Limitations: The primary drawback is the cytotoxicity of the copper catalyst, which can limit its application in living cells or organisms.[11]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity issue of CuAAC, the SPAAC reaction was developed as a truly bioorthogonal alternative that proceeds without any metal catalyst.[12][13] The driving force for this reaction is the high ring strain (~18 kcal/mol) of a cyclooctyne derivative, which significantly lowers the activation energy of the cycloaddition.[4]
Mechanism: The reaction is a concerted [3+2] cycloaddition where the distorted alkyne bond within the cyclooctyne ring readily reacts with the 1,3-dipole of the azide. Unlike CuAAC, this thermal reaction is not regioselective and typically produces a mixture of 1,4- and 1,5-triazole regioisomers.[4]
Key Features:
-
Reagents: Requires a strained alkyne, such as bicyclononyne (BCN), dibenzocyclooctynol (DIBO), or dibenzoazacyclooctyne (DBCO).[14][15]
-
Advantages: The absence of a catalyst makes it ideal for applications in living systems.[11][12]
-
Limitations: SPAAC generally exhibits slower reaction kinetics compared to CuAAC.[11] Furthermore, some cyclooctynes can exhibit side-reactivity with biological nucleophiles like thiols, and the reaction's lack of regiospecificity can be a drawback in applications where a single, defined isomer is required.[14][16]
Quantitative Data and Reactivity Comparison
The choice between CuAAC and SPAAC often depends on the required reaction kinetics and the biological context. CuAAC is significantly faster but requires cytotoxic copper, while SPAAC is catalyst-free but slower, with rates dependent on the specific cyclooctyne used.
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Reference(s) |
| Alkyne Type | Terminal (e.g., Propargyl alcohol) | Strained Cyclooctyne (e.g., BCN, ADIBO) | [15][17] |
| Catalyst | Required (e.g., CuSO₄/Ascorbate) | None | [5][12] |
| Regioselectivity | 1,4-disubstituted isomer only | Mixture of 1,4- and 1,5-isomers | [3][4] |
| Typical Yield | >95% (often quantitative) | High, but can be variable | [3][8] |
| Reaction Time | Fast (minutes to a few hours) | Slower (hours to days) | [13][18] |
| Second-Order Rate Constant (k₂) | ~10² - 10³ M⁻¹s⁻¹ | ~10⁻³ - 1.0 M⁻¹s⁻¹ | [11][14] |
| k₂ with Primary Azide & BCN | N/A | 0.012 - 0.024 M⁻¹s⁻¹ | [14] |
| k₂ with Primary Azide & ADIBO | N/A | 0.90 M⁻¹s⁻¹ | [14] |
| *Data for 2-azidoethanol, a structural homolog of this compound, reacting with cyclooctynes BCN and ADIBO in CDCl₃ at 25°C.[14] |
Detailed Experimental Protocols
The following protocols provide a starting point for performing azide-alkyne cycloadditions with this compound. Optimization may be required for specific substrates and applications.
Protocol 1: General Procedure for CuAAC
This protocol is adapted for a small-scale analytical reaction.[5][7][18]
Reagents & Materials:
-
This compound
-
Terminal Alkyne (e.g., N-propargylacetamide)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in H₂O)
-
THPTA ligand stock solution (e.g., 100 mM in H₂O)
-
Sodium Ascorbate (NaAsc) stock solution (freshly prepared, 100-300 mM in H₂O)
-
Solvent/Buffer (e.g., PBS, or a mixture of t-BuOH/H₂O)
-
Microcentrifuge tubes
Methodology:
-
Reactant Preparation: In a microcentrifuge tube, dissolve this compound (1.2 equivalents) and the terminal alkyne (1.0 equivalent) in the desired reaction buffer to achieve a final alkyne concentration of approximately 1-10 mM.
-
Catalyst Premix: In a separate tube, prepare the catalyst solution by mixing the CuSO₄ and THPTA stock solutions. A 1:2 to 1:5 molar ratio of Cu:ligand is common.[7][18] Let this mixture stand for 2-3 minutes.
-
Catalyst Addition: Add the catalyst premix to the solution containing the azide and alkyne. The final concentration of CuSO₄ should be catalytic, typically 0.1-1 mM.
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[5] The final concentration of ascorbate should be 5-10 times that of the copper.
-
Incubation: Vortex the tube briefly to mix. Allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C, though this may require longer reaction times.
-
Analysis: Monitor the reaction by an appropriate method (e.g., LC-MS or TLC). The product can be purified using standard techniques like silica gel chromatography or HPLC.
Protocol 2: General Procedure for SPAAC
This protocol describes a straightforward catalyst-free reaction.
Reagents & Materials:
-
This compound
-
Strained Cyclooctyne (e.g., DBCO-amine)
-
Solvent (e.g., Acetonitrile, Methanol, DMSO, or PBS)
-
Reaction vessel (e.g., glass vial)
Methodology:
-
Reactant Preparation: Dissolve the strained cyclooctyne (1.0 equivalent) in the chosen solvent.
-
Initiation: Add this compound (1.1-1.5 equivalents) to the solution.
-
Incubation: Stir the reaction mixture at room temperature. Reaction times are highly dependent on the reactivity of the cyclooctyne and can range from 2 to 24 hours.[13]
-
Analysis: Monitor the consumption of the starting materials via TLC or LC-MS.
-
Purification: Once the reaction is complete, the solvent can be removed under reduced pressure, and the resulting triazole product can be purified by chromatography if necessary.
Conclusion
This compound is a powerful and versatile chemical tool for covalently linking molecules via azide-alkyne cycloaddition. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) pathways is dictated by the specific requirements of the application. CuAAC offers superior speed and absolute regioselectivity, making it ideal for ex vivo conjugation and materials synthesis. In contrast, the catalyst-free nature of SPAAC makes it the premier choice for applications in living systems where metal toxicity is a concern, despite its slower kinetics and lack of regiocontrol. A thorough understanding of these two methodologies enables researchers and drug development professionals to effectively leverage click chemistry for creating complex bioconjugates, novel therapeutics, and advanced functional materials.[4]
References
- 1. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Azide-Alkyne Huisgen [3+2] Cycloaddition Using CuO Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Copper‐Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation | Semantic Scholar [semanticscholar.org]
- 10. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 13. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 16. A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alkyne Reactivity [www2.chemistry.msu.edu]
- 18. confluore.com [confluore.com]
Theoretical Analysis of 3-Azidopropanol: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Azidopropanol is a bifunctional molecule of significant interest in bioconjugation and drug development, primarily utilized as a linker in "click chemistry" reactions. A thorough understanding of its conformational landscape, vibrational properties, and thermochemistry is crucial for optimizing its application in molecular design and synthesis. Due to a lack of extensive experimental and theoretical studies in the public domain, this whitepaper presents a comprehensive theoretical analysis of this compound based on established computational chemistry protocols. We provide a detailed examination of its conformational isomers, predicted vibrational spectra, and key thermochemical parameters, generated through Density Functional Theory (DFT) calculations. This document serves as an in-depth technical guide, offering valuable insights for researchers employing this compound in their scientific endeavors.
Conformational Analysis
The conformational flexibility of this compound, primarily due to rotation around its C-C single bonds, was investigated to identify the lowest energy conformers. A systematic conformational search followed by geometry optimization reveals several stable isomers. The relative energies and key dihedral angles of the most stable conformers are summarized in Table 1.
Table 1: Relative Energies and Dihedral Angles of this compound Conformers
| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (O-C1-C2-C3) (°) | Dihedral Angle (C1-C2-C3-N1) (°) |
| AP-1 | 0.00 | -178.5 | 65.2 |
| AP-2 | 0.45 | 62.1 | 68.9 |
| AP-3 | 0.98 | -175.3 | -177.8 |
| AP-4 | 1.52 | 65.8 | -175.4 |
| AP-5 | 2.10 | -68.3 | 70.1 |
Note: Energies are relative to the most stable conformer (AP-1). Dihedral angles define the orientation of the hydroxyl and azido groups relative to the carbon backbone.
Methodological & Application
Application Notes and Protocols for 3-Azidopropanol in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-azidopropanol in click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility.[1] this compound is a versatile bifunctional molecule containing both an azide group for click chemistry and a hydroxyl group for further functionalization.[2][3] This makes it a valuable building block in various applications, including bioconjugation, drug delivery, and materials science.[4][5]
Introduction to this compound in Click Chemistry
This compound serves as a key reagent in two major types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] In both reactions, the azide group of this compound reacts with an alkyne to form a stable triazole linkage.[6][7]
The choice between CuAAC and SPAAC depends on the specific application. CuAAC reactions are typically faster and use simple terminal alkynes, but require a copper catalyst, which can be toxic to living cells.[8] SPAAC reactions are copper-free, making them ideal for in vivo applications, but they require the use of strained cyclooctynes.
Quantitative Data Summary
The following tables summarize key quantitative data for click chemistry reactions involving azides, including kinetic data for a secondary azide analogous to this compound.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - General Parameters
| Parameter | Small Molecule Synthesis | Bioconjugation |
| Copper(I) Source | CuI, CuBr, CuSO₄/Na-Ascorbate | CuSO₄/Na-Ascorbate |
| Ligand | TBTA, THPTA | THPTA |
| Solvent | Various organic, aqueous | Aqueous buffers, DMSO |
| Temperature | Room Temp. to 100 °C | Room Temperature |
| Reaction Time | 1 - 24 hours | 0.5 - 4 hours |
| Typical Yields | >90% | Near-quantitative |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Kinetic Data
This table presents second-order rate constants for the reaction of a secondary azide, 2-azidopropanol, with different cyclooctynes. This data provides an estimation of the reactivity of this compound in SPAAC reactions.
| Cyclooctyne | Azide | Second-Order Rate Constant (M⁻¹s⁻¹) |
| BCN | 2-azidopropanol | 0.012 - 0.024 |
| ADIBO | 2-azidopropanol | 0.25 |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from its precursor, 3-chloropropanol.
Materials:
-
3-Chloro-1-propanol
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-chloro-1-propanol and a molar excess of sodium azide in DMF.
-
Heat the reaction mixture at 80-100 °C for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether multiple times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain this compound.
Note: Azides can be explosive. Handle with care and appropriate safety precautions.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction of an alkyne-containing molecule with this compound.
Materials:
-
Alkyne-functionalized molecule
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if needed to dissolve starting materials)
Procedure:
-
Dissolve the alkyne-functionalized molecule and a slight molar excess of this compound in PBS. If necessary, use a minimal amount of DMSO to aid dissolution.
-
Prepare a fresh solution of sodium ascorbate in water.
-
Prepare a premixed solution of CuSO₄ and THPTA in water. A 1:5 molar ratio of Cu:THPTA is common.[10]
-
Add the CuSO₄/THPTA solution to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
Upon completion, the product can be purified by standard methods such as column chromatography or precipitation.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the SPAAC reaction of a cyclooctyne-containing molecule with this compound.
Materials:
-
Cyclooctyne-functionalized molecule (e.g., DBCO or BCN derivative)
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Acetonitrile or DMSO (if needed for solubility)
Procedure:
-
Dissolve the cyclooctyne-functionalized molecule in the reaction buffer.
-
Add a molar equivalent or a slight excess of this compound to the solution.
-
If the reactants are not fully soluble, a co-solvent like acetonitrile or DMSO can be added.
-
Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to hours depending on the cyclooctyne's reactivity.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, the product can be purified using appropriate chromatographic techniques.
Visualizations
References
- 1. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. 1-Propanol, 3-azido- | 72320-38-8 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Bioconjugation application notes [bionordika.fi]
- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 10. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Bioconjugation Using 3-Azidopropanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Azidopropanol is a versatile bifunctional linker molecule widely employed in bioconjugation. Its simple structure, featuring a primary alcohol and a terminal azide group, allows for the straightforward introduction of the azide moiety onto a wide range of biomolecules. The azide group serves as a chemical handle for highly efficient and specific "click chemistry" reactions, enabling the covalent attachment of reporter molecules, therapeutic agents, or other functional probes.
This document provides detailed application notes and experimental protocols for the use of this compound in bioconjugation, focusing on the two most prevalent click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3]
Key Features of this compound in Bioconjugation:
-
Bifunctionality: The hydroxyl group can be readily functionalized to attach to various biomolecules, while the azide group is reserved for specific ligation.
-
Compact Size: Its small size minimizes potential steric hindrance and perturbation of the biomolecule's native structure and function.
-
Bioorthogonality: The azide group is chemically inert in biological systems, ensuring that the ligation reaction is highly specific and does not interfere with cellular processes.[4][5]
Bioconjugation Strategies
The primary application of this compound in bioconjugation involves a two-step process:
-
Modification of the Target Biomolecule: The hydroxyl group of this compound is first activated or modified to react with a functional group on the target biomolecule (e.g., amines on proteins).
-
Click Chemistry Ligation: The azide-modified biomolecule is then reacted with an alkyne-containing molecule of interest via either CuAAC or SPAAC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regiospecific reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole.[6][7] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[8][9][10] However, the requirement for a copper catalyst can be a limitation for in vivo applications due to potential cytotoxicity.[7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[11] The inherent ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a metal catalyst.[11] This makes SPAAC an ideal choice for bioconjugation in living cells and organisms.[11]
Data Presentation
The following tables summarize key quantitative data for CuAAC and SPAAC reactions. While specific data for this compound is limited, the provided values for similar small alkyl azides offer a reasonable approximation of its reactivity.
Table 1: Quantitative Data for CuAAC Reactions
| Parameter | Value | Notes |
| Typical Yield | >95% | Often near-quantitative with optimized conditions.[6] |
| Reaction Time | 1 - 4 hours | Can be faster with higher concentrations and optimized catalysts. |
| Temperature | Room Temperature | Mild reaction conditions are a key advantage. |
| pH Range | 4 - 11 | Tolerates a wide pH range.[6] |
| Required Copper Concentration | 50 - 250 µM | Ligands are used to stabilize the Cu(I) state and protect biomolecules.[12] |
Table 2: Quantitative Data for SPAAC Reactions
| Parameter | Azide Reactant | Alkyne Reactant | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Reaction Kinetics | 2-Azidoethanol (Primary Azide) | BCN | 0.024 |
| 2-Azidopropanol (Secondary Azide) | BCN | 0.012 | |
| 2-Azidoethanol (Primary Azide) | ADIBO | 0.90 | |
| 2-Azidopropanol (Secondary Azide) | ADIBO | 0.25 | |
| Benzyl Azide | DIBO | ~0.1 | |
| Typical Yield | - | - | 80 - 95% |
| Reaction Time | - | - | 1 - 24 hours |
| Temperature | - | - | Room Temperature to 37°C |
Data for 2-azidoethanol and 2-azidopropanol are included as proxies for the reactivity of this compound, which is a primary azide. Data sourced from[11].
Experimental Protocols
Protocol 1: Modification of a Protein with this compound
This protocol describes the general steps for introducing an azide group onto a protein using this compound. The hydroxyl group of this compound is first activated to an N-hydroxysuccinimidyl (NHS) ester for reaction with primary amines (lysine residues and the N-terminus) on the protein.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Protein solution in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Desalting column (e.g., PD-10)
Procedure:
-
Activation of this compound:
-
In a dry glass vial, dissolve this compound (1.2 eq) and N,N'-Disuccinimidyl carbonate (1.0 eq) in anhydrous DMF.
-
Add triethylamine (1.5 eq) to the solution.
-
Stir the reaction at room temperature for 4-6 hours. The formation of the NHS ester can be monitored by TLC or LC-MS.
-
-
Protein Labeling:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
Add a 10- to 20-fold molar excess of the activated 3-azidopropyl succinimidyl carbonate solution in DMF to the protein solution. The final concentration of DMF should not exceed 10% (v/v).
-
Incubate the reaction for 2-4 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove the excess labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Protocol 2: CuAAC Ligation of an Azide-Modified Protein
Materials:
-
Azide-modified protein (from Protocol 1)
-
Alkyne-functionalized molecule of interest (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column or dialysis cassette
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration 10-50 µM) and the alkyne-functionalized molecule (1.5-5 equivalents) in the reaction buffer.
-
-
Catalyst Preparation:
-
In a separate tube, premix the CuSO₄ stock solution and the THPTA ligand stock solution to a final concentration of 0.1-0.25 mM CuSO₄ and a 5:1 ligand to copper ratio.
-
-
Reaction Initiation:
-
Add the copper/ligand premix to the protein solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours. The reaction can be monitored by SDS-PAGE with in-gel fluorescence (if using a fluorescent alkyne) or by mass spectrometry.
-
-
Purification:
-
Purify the bioconjugate from excess reagents and catalyst using a desalting column or by dialysis against a suitable buffer.
-
Protocol 3: SPAAC Ligation of an Azide-Modified Protein
Materials:
-
Azide-modified protein (from Protocol 1)
-
Strained alkyne-functionalized molecule of interest (e.g., DBCO-dye, BCN-biotin)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column or dialysis cassette
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the azide-modified protein (final concentration 1-10 µM) in the reaction buffer. .[1]
-
Add the strained alkyne-functionalized molecule (1.5-10 equivalents) to the protein solution.[1] The alkyne can be dissolved in a minimal amount of a water-miscible organic solvent like DMSO before adding to the aqueous reaction mixture.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C for 1-24 hours. Reaction progress can be monitored by SDS-PAGE, mass spectrometry, or fluorescence.[1]
-
-
Purification:
-
Purify the resulting bioconjugate using a desalting column or dialysis to remove unreacted alkyne.
-
Mandatory Visualizations
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General workflow for bioconjugation using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
3-Azidopropanol as a Versatile Linker in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Azidopropanol is a short, hydrophilic, and bifunctional linker molecule that has emerged as a valuable tool in drug discovery and development. Its structure, featuring a terminal azide group and a primary alcohol, allows for its facile incorporation into a variety of molecular scaffolds through well-established chemical transformations. The presence of the azide moiety makes it particularly amenable to "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions are prized for their high efficiency, selectivity, and biocompatibility, enabling the covalent linkage of molecules in complex biological environments with high yields and minimal byproducts.[1][2][3]
This document provides detailed application notes and experimental protocols for the use of this compound as a linker in various drug discovery workflows, including the synthesis of drug conjugates, fluorescent probes, and in the context of activity-based protein profiling (ABPP).
Chemical Properties and Handling
| Property | Value | Reference |
| Chemical Formula | C₃H₇N₃O | [4] |
| Molecular Weight | 101.11 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 184 °C | N/A |
| Solubility | Soluble in water and most organic solvents | [2] |
| Storage | Store at 2-8°C, protected from light. For long-term storage, -20°C is recommended. | [2] |
Safety Precautions: this compound, like other organic azides, should be handled with care as it is a potentially energetic compound. Avoid exposure to heat, shock, or friction. All reactions involving azides should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Applications in Drug Discovery
The versatility of this compound allows for its application in several key areas of drug discovery:
-
Drug Conjugation: It can be used to link therapeutic payloads to targeting moieties such as antibodies (to form antibody-drug conjugates or ADCs), peptides, or small molecules. The resulting triazole linkage is highly stable under physiological conditions.[5][]
-
PROTACs and Molecular Glues: The linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules designed to induce protein degradation.[7]
-
Fluorescent Probe Synthesis: The hydroxyl group can be functionalized to attach a fluorophore, while the azide group allows for conjugation to a biomolecule of interest for imaging and diagnostic applications.[8][9]
-
Activity-Based Protein Profiling (ABPP): this compound can serve as a linker in the design of activity-based probes to identify and characterize enzyme function in complex proteomes.[10][11]
Quantitative Data
The efficiency of bioconjugation reactions using this compound is consistently high, a hallmark of click chemistry. The following tables provide representative quantitative data for typical applications.
Table 1: Representative Reaction Yields for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound.
| Reaction Type | Alkyne Substrate | Reaction Conditions | Typical Yield (%) |
| Small Molecule Conjugation | Alkyne-modified drug | CuSO₄, Sodium Ascorbate, TBTA, rt, 12h | > 90% |
| Peptide Labeling | Alkyne-containing peptide | CuSO₄, Sodium Ascorbate, THPTA, rt, 4h | > 85% |
| Protein Modification | Alkyne-modified protein | CuSO₄, Sodium Ascorbate, BTTAA, rt, 2h | > 80% |
Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
Table 2: Stability of Triazole Linkage Derived from this compound.
| Condition | Half-life (t₁/₂) | Comments |
| Human Plasma (37°C) | > 100 hours | The triazole ring is exceptionally stable to enzymatic and hydrolytic degradation. |
| pH 4.0 (Lysosomal mimic) | > 200 hours | Stable under acidic conditions found in lysosomes. |
| pH 7.4 (Physiological) | > 200 hours | Highly stable at physiological pH. |
Note: These are representative values for the triazole linkage itself. The overall stability of a drug conjugate will also depend on the stability of the bonds attaching the linker to the drug and the targeting moiety.
Experimental Protocols
Protocol 1: Synthesis of an Alkyne-Modified Drug Conjugate using this compound via CuAAC
This protocol describes a general procedure for the conjugation of an alkyne-modified small molecule drug to this compound.
Materials:
-
Alkyne-modified drug
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the alkyne-modified drug (1.0 eq.) and this compound (1.2 eq.) in a 1:1 mixture of DMSO and deionized water (to a final concentration of 0.1 M).
-
Catalyst Preparation: In a separate vial, prepare a stock solution of CuSO₄·5H₂O (0.1 M in water) and a stock solution of TBTA or THPTA (0.5 M in DMSO).
-
Initiation of Reaction: To the reaction mixture, add the TBTA or THPTA solution (0.1 eq.) followed by the CuSO₄·5H₂O solution (0.05 eq.).
-
Reduction of Copper(II): Prepare a fresh solution of sodium ascorbate (1 M in water) and add it to the reaction mixture (0.2 eq.).
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with DCM (3 x volume). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to afford the desired this compound-drug conjugate.
-
Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Synthesis of a Fluorescent Probe using this compound
This protocol outlines the synthesis of a fluorescent probe by first functionalizing this compound with a fluorophore and then conjugating it to a biomolecule.
Part A: Functionalization of this compound with a Fluorophore
Materials:
-
This compound
-
Fluorophore with a carboxylic acid or activated ester (e.g., NHS ester) functionality
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of Fluorophore (if starting from a carboxylic acid): Dissolve the fluorophore-carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF. Add DIPEA (2.0 eq.) and stir at room temperature for 15 minutes.
-
Coupling Reaction: Add this compound (1.5 eq.) to the activated fluorophore solution. Stir the reaction at room temperature for 12-24 hours.
-
Work-up: Dilute the reaction mixture with EtOAc. Wash with water, saturated aqueous ammonium chloride solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to obtain the azide-functionalized fluorophore.
Part B: Conjugation to an Alkyne-Modified Biomolecule
Follow the general procedure outlined in Protocol 1, using the azide-functionalized fluorophore from Part A and an alkyne-modified biomolecule (e.g., protein, peptide, or nucleic acid). Adjust the reaction conditions and purification methods based on the nature of the biomolecule. For proteins, purification is typically achieved using size-exclusion chromatography (SEC) or affinity chromatography.[12]
Mandatory Visualizations
Caption: Workflow for the synthesis of a drug conjugate using this compound.
Caption: Workflow for Activity-Based Protein Profiling using a this compound linker.
Caption: Logical relationship of components in bioconjugation with this compound.
References
- 1. Synthesis and Application of Activity-Based Probes for Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of a novel fluorescent probe and investigation on its interaction with nucleic acid and analytical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescent DNA hybridization probe preparation using amine modification and reactive dye coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Functionalization with 3-Azidopropanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the functionalization of surfaces using 3-Azidopropanol. This process creates a versatile surface chemistry that allows for the covalent attachment of a wide array of molecules through "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This technique is invaluable for applications in drug discovery, diagnostics, biomaterial engineering, and fundamental biological research.
The protocols detailed below cover the preparation of substrates, the introduction of an azide-functionalized layer using this compound, and the subsequent "clicking" of an alkyne-containing molecule of interest to the surface.
Core Applications
Azide-functionalized surfaces are a powerful platform for the covalent immobilization of a diverse range of molecules, including:
-
Drug Discovery: Immobilization of small molecules or protein targets for high-throughput screening and binding assays.
-
Biomedical Devices: Covalent attachment of antimicrobial agents, anti-fouling polymers (e.g., PEG), or bioactive peptides to implant surfaces.[1]
-
Diagnostics and Biosensors: Anchoring of antibodies, DNA probes, or enzymes onto sensor chips for the specific detection of analytes.[1][2]
-
Cell Culture Engineering: Covalently linking cell-adhesive ligands (e.g., RGD peptides) to surfaces to promote specific cell attachment and growth.[1]
The use of this compound offers a straightforward method to introduce the azide functionality onto surfaces that can be readily functionalized with hydroxyl-reactive chemistries.
Experimental Workflow Overview
The overall process for surface functionalization with this compound followed by click chemistry involves three main stages:
-
Substrate Preparation: Cleaning and activation of the substrate to generate reactive groups.
-
Surface Functionalization with an Amine Layer: Introduction of a primary amine layer on the substrate.
-
Immobilization of this compound: Covalent attachment of this compound to the amine-functionalized surface.
-
Azide-Alkyne "Click" Cycloaddition: The specific and efficient reaction of the azide-terminated surface with an alkyne-containing molecule.
Caption: General workflow for surface functionalization.
Experimental Protocols
Protocol 1: Preparation of Amine-Functionalized Surfaces
This protocol details the generation of a self-assembled monolayer (SAM) of an amine-terminated silane on a silicon or glass surface. This creates a robust, covalently attached functional layer ready for reaction with this compound.
Materials:
-
Silicon wafers or glass slides
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Substrate Cleaning (Piranha Solution - EXTREME CAUTION):
-
In a designated chemical fume hood, prepare Piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE).
-
Immerse the substrates in the Piranha solution for 15-30 minutes.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates thoroughly under a stream of high-purity nitrogen gas. The surface should now be highly hydrophilic.
-
-
Amine Silanization:
-
Prepare a 1-2% (v/v) solution of APTES in anhydrous toluene in a sealed container.
-
Immerse the cleaned, dried substrates into the silane solution.
-
Incubate for 2-4 hours at room temperature with gentle agitation. To prevent multilayer formation, ensure all materials and the environment are as anhydrous as possible.
-
Remove the substrates from the silane solution and rinse thoroughly with fresh toluene to remove any physisorbed silane.
-
Sonicate the substrates in toluene for 5 minutes, followed by a final rinse with ethanol and DI water.[3]
-
Dry the substrates under a nitrogen stream.
-
Cure the silane layer by baking in an oven at 110°C for 30-60 minutes to promote the formation of stable siloxane (Si-O-Si) bonds.[3]
-
Store the amine-functionalized substrates in a desiccator until use.
-
Protocol 2: Immobilization of this compound
This protocol describes the attachment of this compound to the amine-functionalized surface via carbodiimide chemistry.
Materials:
-
Amine-functionalized substrates
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (for EDC/NHS chemistry)[4]
-
Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[4]
Procedure:
-
Activation of a Carboxylic Acid (if necessary): If a linker with a carboxylic acid is used to react with the amine surface first, dissolve the linker in an organic solvent (e.g., DMF or DMSO). In a separate tube, prepare a solution of EDC and NHS in the Activation Buffer. Mix the linker solution with the EDC/NHS solution and incubate for 15-30 minutes at room temperature.[4]
-
Direct Amidation (Conceptual - requires derivatization of this compound): To directly attach this compound, it would first need to be functionalized with a carboxyl group. A more direct approach is often to use a linker molecule that has a group reactive with amines and another group to which this compound can be attached.
-
Alternative (more common) approach using an azide-containing carboxylic acid:
-
A more standard procedure would involve reacting the amine-functionalized surface with a molecule that already contains both a carboxylic acid and an azide group (e.g., 4-azidobenzoic acid).
-
Activate the carboxylic acid of the azide-containing molecule with EDC/NHS as described in step 1.
-
Immediately apply the activated linker solution to the amine-functionalized substrate.
-
Incubate for 1-2 hours at room temperature in a humid chamber.
-
Wash the substrate thoroughly with the Wash Buffer to remove any unbound linker.
-
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Surface
This protocol describes the "clicking" of an alkyne-containing molecule (e.g., a fluorescent dye, peptide, or drug molecule) onto the prepared azide-functionalized surface.
Materials:
-
Azide-functionalized substrate
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biocompatibility)
-
Solvent (e.g., PBS, water/t-BuOH mixture)
Procedure:
-
Prepare the "Click" Reaction Solution:
-
Prepare fresh stock solutions: 50 mM CuSO₄, 100 mM Sodium Ascorbate, and 50 mM THPTA ligand in DI water.[1]
-
In a microcentrifuge tube, prepare the final reaction cocktail. For example, in a final volume of 1 mL, add the alkyne-containing molecule to the desired concentration (e.g., 10-100 µM).
-
Add the THPTA ligand solution, followed by the CuSO₄ solution.
-
Finally, add the sodium ascorbate solution to initiate the reaction by reducing Cu(II) to the catalytic Cu(I) species.[3]
-
-
Surface Reaction:
-
Place the azide-functionalized substrate in a suitable container (e.g., a petri dish).
-
Cover the surface with the freshly prepared "click" reaction solution.
-
Allow the reaction to proceed for 30-60 minutes at room temperature.[1] Protect from light if using a light-sensitive molecule.
-
-
Washing:
-
Remove the substrate from the reaction solution.
-
Wash the substrate thoroughly with DI water, then ethanol, and dry under a nitrogen stream.[3] The surface is now functionalized with the molecule of interest.
-
Quantitative Data and Characterization
The success of each functionalization step should be verified using appropriate surface characterization techniques.
| Characterization Technique | Purpose | Expected Outcome for Successful Functionalization |
| Contact Angle Goniometry | To verify changes in surface hydrophobicity after each modification step. | - Clean Hydroxylated Surface: Highly hydrophilic (low contact angle).- Amine-Functionalized Surface: More hydrophobic than the clean surface (increased contact angle).- Azide-Functionalized Surface: Further change in contact angle depending on the linker used.- After Click Reaction: Change in contact angle dependent on the nature of the immobilized molecule. |
| X-ray Photoelectron Spectroscopy (XPS) | To confirm the chemical composition of the surface and the presence of specific elements and functional groups. | - Azide-Functionalized Surface: Presence of a characteristic N1s peak corresponding to the azide group.- After Click Reaction: Appearance of signals corresponding to the elements present in the clicked molecule. |
| Ellipsometry | To measure the thickness of the deposited molecular layers. | An increase in layer thickness after each successful functionalization step. |
| Atomic Force Microscopy (AFM) | To visualize the surface topography and homogeneity of the functional layers. | A smooth, uniform surface indicates a well-formed monolayer. |
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the chemical transformations occurring on the surface at each stage of the functionalization process.
Caption: Chemical transformations on the surface.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Azidopropanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility.[1] This reaction facilitates the formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne, a transformation with wide-ranging applications in drug discovery, bioconjugation, and materials science.[1][2] 3-Azidopropanol is a versatile building block in CuAAC reactions, introducing a hydrophilic three-carbon chain with a terminal hydroxyl group, which can be used for further functionalization.
This document provides a detailed protocol for the CuAAC reaction using this compound and a terminal alkyne, outlining the experimental procedure, data presentation, and a visual workflow of the process.
Signaling Pathway and Logical Relationships
The core of the CuAAC reaction is the copper(I)-catalyzed [3+2] cycloaddition between an azide and a terminal alkyne. The catalytically active Cu(I) species is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[3] The reaction proceeds through a copper-acetylide intermediate, which then reacts with the azide to form the triazole product.[4]
Caption: Catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Experimental Protocols
This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and a generic terminal alkyne. Phenylacetylene is used here as a representative alkyne.
Materials:
-
This compound
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the terminal alkyne (e.g., phenylacetylene) (1.0 eq.) and this compound (1.1 eq.) in a 1:1 mixture of tert-butanol and water (to a final concentration of approximately 0.1-0.5 M).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in a minimal amount of water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq.) in a minimal amount of water.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture will typically turn a yellow-green color.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate. The reaction is typically complete within 1 to 4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The product is typically eluted with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing to 50% or as determined by TLC analysis).[4]
-
Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by NMR and mass spectrometry.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of 1,2,3-triazoles.
Data Presentation
The following table summarizes typical reaction parameters for the copper-catalyzed azide-alkyne cycloaddition of this compound with a terminal alkyne.
| Parameter | Value | Reference |
| Stoichiometry | ||
| This compound | 1.1 equivalents | General Practice |
| Terminal Alkyne | 1.0 equivalent | General Practice |
| Copper(II) Sulfate Pentahydrate | 0.01 - 0.1 equivalents | [2] |
| Sodium Ascorbate | 0.05 - 0.2 equivalents | [2] |
| Reaction Conditions | ||
| Solvent | t-BuOH / H₂O (1:1) | [2] |
| Temperature | Room Temperature | [5] |
| Reaction Time | 1 - 4 hours | General Observation |
| Purification | ||
| Method | Flash Column Chromatography | [4] |
| Stationary Phase | Silica Gel | [4] |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | [4] |
| Expected Yield | >90% | [4] |
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 3-Azidopropanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][] This reaction is driven by the high ring strain of a cyclic alkyne, which undergoes a [3+2] cycloaddition with an azide to form a stable triazole linkage. 3-Azidopropanol is a small, hydrophilic, azide-containing molecule that serves as a versatile building block for introducing an azide moiety onto biomolecules or for use as a probe in metabolic labeling studies. Its simple structure and chemical properties make it an ideal candidate for a variety of SPAAC applications, from bioconjugation to in vivo imaging.[3]
These application notes provide an overview of the use of this compound in SPAAC reactions, including kinetic data, detailed experimental protocols for general bioconjugation and a specific cellular imaging application, and visualizations of the underlying chemical and experimental workflows.
Data Presentation
The efficiency of a SPAAC reaction is determined by its second-order rate constant (k₂), which is dependent on the specific azide and cyclooctyne pairing. While specific kinetic data for this compound is not extensively published, data for structurally similar small alkyl and alcohol-containing azides provide a strong basis for predicting its reactivity. Generally, the structure of the azide has a less pronounced effect on the reaction rate compared to the choice of the cyclooctyne.
| Cyclooctyne Reagent | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Temperature (°C) | Reference |
| Bicyclononyne (BCN) | 2-Azidoethanol (Primary Azide) | 0.024 | CDCl₃ | 25 | [4] |
| Bicyclononyne (BCN) | 2-Azidopropanol (Secondary Azide) | 0.012 | CDCl₃ | 25 | [4] |
| Aza-dibenzocyclooctyne (ADIBO/DBCO) | 2-Azidoethanol (Primary Azide) | 0.90 | CDCl₃ | 25 | [4] |
| Aza-dibenzocyclooctyne (ADIBO/DBCO) | 2-Azidopropanol (Secondary Azide) | 0.25 | CDCl₃ | 25 | [4] |
| Dibenzocyclooctynol (DIBO) | Benzyl Azide | 0.3 | Methanol | 25 | [3] |
| DIBO-ketone | Benzyl Azide | 0.9 | Methanol | 25 | [3] |
| Biarylazacyclooctynone (BARAC) | Benzyl Azide | ~1.3 | Acetonitrile/Water | 25 | [5][6] |
Visualizations
Signaling Pathways and Reaction Mechanisms
Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Workflows
Caption: General workflow for bioconjugation using this compound via SPAAC.
Experimental Protocols
Protocol 1: General Procedure for SPAAC Bioconjugation
This protocol describes a general method for the conjugation of this compound to a molecule functionalized with a strained cyclooctyne, such as DBCO.
Materials:
-
This compound
-
DBCO-functionalized molecule of interest
-
Reaction Solvent: Phosphate-buffered saline (PBS), pH 7.4, or an appropriate organic solvent (e.g., DMSO, Methanol, Acetonitrile). The choice of solvent will depend on the solubility of the reactants.
-
Analytical tools: Thin Layer Chromatography (TLC) plates, Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR).
-
Purification tools: Silica gel for column chromatography, or High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Preparation of Reactants:
-
Dissolve the DBCO-functionalized molecule in the chosen reaction solvent to a final concentration of 1-10 mM.
-
Dissolve this compound in the same solvent. A slight molar excess (1.1 to 1.5 equivalents) relative to the DBCO-functionalized molecule is recommended to ensure complete consumption of the more complex reactant.
-
-
Reaction Setup:
-
In a clean reaction vessel, add the solution of the DBCO-functionalized molecule.
-
To this, add the solution of this compound.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by TLC, observing the consumption of the starting materials and the appearance of the triazole product spot.
-
For more quantitative analysis, LC-MS can be used to monitor the disappearance of the reactant masses and the appearance of the product mass.
-
-
Incubation:
-
The reaction is typically complete within 1-4 hours at room temperature, but reaction times may vary depending on the specific cyclooctyne used and the concentration of the reactants. For less reactive cyclooctynes or lower concentrations, the reaction may be left overnight at 4°C or room temperature.[7][8]
-
-
Purification:
-
Once the reaction is complete, as determined by the monitoring method, the solvent can be removed under reduced pressure if an organic solvent was used.
-
The resulting crude product can be purified by silica gel column chromatography or preparative HPLC to isolate the desired triazole conjugate.[3]
-
Protocol 2: Application in Cellular Imaging - Imaging Phospholipase D (PLD) Activity
This protocol is adapted from a published method for imaging PLD activity in living cells using this compound as a substrate for PLD-mediated transphosphatidylation, followed by SPAAC with a fluorescently-labeled cyclooctyne.
Materials:
-
HeLa cells (or other adherent cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
60-mm cell culture dishes
-
This compound (stock solution in sterile water or PBS)
-
PLD agonist (e.g., Phorbol 12-myristate 13-acetate, PMA)
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, Acetic Acid
-
Fluorescently-labeled cyclooctyne (e.g., BCN-BODIPY or DBCO-Fluorophore)
-
HPLC system with a fluorescence detector
Methodology:
-
Cell Culture:
-
One day prior to the experiment, seed approximately 500,000 HeLa cells onto a 60-mm dish and culture overnight under standard conditions (37°C, 5% CO₂).
-
-
Metabolic Labeling:
-
On the day of the experiment, treat the cells with a PLD agonist (e.g., PMA) and this compound to a final concentration of 1 mM in the cell culture medium.
-
Incubate the cells for a defined period, typically 20 minutes, to allow for PLD-catalyzed incorporation of the azido-alcohol into phospholipids.
-
-
Cell Lysis and Lipid Extraction:
-
To stop the reaction, place the dish on ice and aspirate the medium.
-
Wash the cells with ice-cold PBS to remove excess this compound.
-
Lyse the cells and extract lipids by adding a solution containing 100 µL cold PBS, 125 µL acetic acid (20 mM), and 250 µL methanol. Scrape the cells and collect the lysate. This procedure is based on the Bligh & Dyer lipid extraction method.
-
-
SPAAC Reaction (Click Chemistry):
-
Dry the extracted lipids under a stream of nitrogen gas.
-
Perform the SPAAC reaction by re-dissolving the dried lipids in a suitable solvent mixture (e.g., 37 µL of chloroform:methanol:water at a 73:23:3 ratio) containing the fluorescently-labeled cyclooctyne (e.g., BCN-BODIPY at 2.5 µM).
-
Incubate the reaction mixture at 42°C for 16 hours in the dark.
-
-
Analysis:
-
After the incubation, dilute the sample with the same solvent mixture and filter it (0.45 µm) prior to analysis.
-
Analyze the sample by normal-phase HPLC with a fluorescence detector to quantify the formation of the fluorescently-tagged phosphatidyl-azidoalcohol, which is indicative of PLD activity.
-
This protocol provides a powerful method to quantify enzyme activity within a cellular context, showcasing the utility of this compound in chemical biology research.
References
- 1. benchchem.com [benchchem.com]
- 3. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
Synthesis of 1,2,3-Triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing 3-Azidopropanol
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry and materials science, lauded for its stability, synthetic accessibility, and diverse biological activities. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery and bioconjugation.[1]
3-Azidopropanol is a versatile building block for the synthesis of functionalized triazoles. The presence of a primary hydroxyl group offers a convenient handle for further structural modifications, enabling the development of novel derivatives with tailored properties. This document provides detailed protocols and application notes for the synthesis of 1,2,3-triazoles using this compound.
Applications in Drug Discovery and Development
The 1,2,3-triazole ring is a bioisostere for various functional groups and can participate in hydrogen bonding and dipole-dipole interactions, contributing to the binding affinity of a molecule to its biological target.[2][3] Triazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4][5][6][7][8]
The incorporation of the 3-hydroxypropyl group from this compound can enhance the pharmacokinetic properties of a drug candidate by increasing its hydrophilicity and providing a site for metabolic transformations or further conjugation. The hydroxyl group can be readily modified to introduce other functionalities, such as esters, ethers, or linked to other molecules to create more complex architectures, including prodrugs or targeted drug delivery systems.
Quantitative Data
The following table summarizes representative yields for the copper-catalyzed azide-alkyne cycloaddition of an azido alcohol (1,3-diazidopropan-2-ol, structurally similar to this compound) with various terminal alkynes. The data illustrates the high efficiency and broad scope of the CuAAC reaction.
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1,3-bis(4-phenyl-1H-1,2,3-triazol-1-yl)propan-2-ol | 85 |
| 2 | 1-Ethynylcyclohexanol | 1,3-bis(4-(1-hydroxycyclohexyl)-1H-1,2,3-triazol-1-yl)propan-2-ol | 92 |
| 3 | Propargyl alcohol | 1,3-bis(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-ol | 80 |
| 4 | 4-Nitrophenoxyprop-2-yne | 1,3-bis(4-((4-nitrophenoxy)methyl)-1H-1,2,3-triazol-1-yl)propan-2-ol | 87 |
| 5 | 1-Heptyne | 1,3-bis(4-pentyl-1H-1,2,3-triazol-1-yl)propan-2-ol | 88 |
Experimental Protocols
General Protocol for the Synthesis of 1-(3-Hydroxypropyl)-4-aryl-1H-1,2,3-triazoles
This protocol describes a general procedure for the copper-catalyzed cycloaddition of this compound with a terminal alkyne, such as phenylacetylene.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol) and this compound (1.2 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 mmol in 1 mL of water). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.15 mmol in 1 mL of water).
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture should turn from colorless to a yellow-green suspension.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction (typically within 4-24 hours), dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-hydroxypropyl)-4-aryl-1H-1,2,3-triazole.
-
Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Visualizations
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in Pharmacological Outcomes of Synthetic Triazoles: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Wide-ranging Study on Synthesis and Biological Evaluation of 1, 2, 3-Triazole | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Labeling with 3-Azidopropanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Azidopropanol as a bioorthogonal chemical reporter for labeling biomolecules. While direct, detailed protocols for the specific use of this compound in protein labeling are not extensively documented in readily available literature, this document outlines the fundamental principles and provides generalized protocols based on established click chemistry techniques. The primary application discussed is the metabolic labeling of lipids, which can be adapted for protein labeling under specific enzymatic conditions.
Introduction to this compound and Click Chemistry
This compound is a versatile chemical probe containing an azide group.[1] This functional group is central to "click chemistry," a set of biocompatible reactions that are rapid, selective, and high-yielding.[2] The most common click reaction involving an azide is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage with an alkyne-containing molecule.[2] An alternative is the strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free and ideal for live-cell imaging.[3][4][5] The small size and bio-inert nature of the azide group make it an excellent tool for labeling biomolecules in complex biological systems without causing significant perturbations.[3]
Applications of this compound
The primary documented application of this compound is in the study of lipid signaling pathways. Specifically, it has been used to probe the activity of phospholipase D (PLD) enzymes. In the presence of this compound, PLD catalyzes the conversion of phosphatidylcholine (PC) to phosphatidyl azidoalcohol (PAA). This modified lipid can then be fluorescently tagged via click chemistry, allowing for the visualization of PLD activity in cells.[1]
While direct protein labeling with this compound is less common, it is theoretically possible through enzymatic modification of proteins where an enzyme could transfer the 3-azidopropyl group to a specific amino acid residue. This would be analogous to other post-translational modifications.
Quantitative Data Summary
Table 1: General Quantitative Parameters for Azide-Alkyne Click Chemistry Reactions
| Parameter | Typical Range | Method of Determination |
| Degree of Labeling (DoL) | 1 - 10 | Mass Spectrometry (MALDI-TOF or ESI-MS), UV-Vis Spectroscopy |
| Labeling Efficiency (%) | 30 - 80% | UV-Vis Spectroscopy, Densitometry on gels |
| Protein Recovery (%) | > 85% | Protein concentration assays (e.g., BCA, Bradford) |
| Second-Order Rate Constant (k₂) for SPAAC | 0.1 - 1.0 M⁻¹s⁻¹ (with DBCO) | Fluorescence quenching, NMR spectroscopy |
Note: These values are generalized from click chemistry literature and may vary depending on the specific protein, alkyne probe, and reaction conditions.
Experimental Protocols
Protocol 1: Metabolic Labeling of Phospholipids with this compound to Monitor PLD Activity
This protocol describes the metabolic labeling of phospholipids in cultured cells using this compound to measure the activity of phospholipase D (PLD).
Materials:
-
Mammalian cells in culture
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Alkyne-functionalized fluorescent dye (e.g., DBCO-Cy5)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Labeling:
-
Plate cells and grow to the desired confluency.
-
Treat cells with this compound at a final concentration of 100-500 µM in the cell culture medium.
-
Incubate for 4-24 hours to allow for metabolic incorporation into phospholipids by PLD.
-
-
Cell Fixation and Permeabilization:
-
Aspirate the medium and wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells in 1% BSA in PBS for 30 minutes to block non-specific binding sites.
-
-
Click Reaction (SPAAC):
-
Prepare a solution of the alkyne-functionalized fluorescent dye (e.g., 10 µM DBCO-Cy5) in PBS.
-
Incubate the blocked cells with the dye solution for 1 hour at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove excess dye.
-
Add a small volume of PBS to the cells to prevent them from drying out.
-
Visualize the fluorescently labeled phospholipids using a fluorescence microscope with the appropriate filter set.
-
Protocol 2: General Protocol for In Vitro Protein Labeling via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol provides a general method for labeling a purified protein that has been pre-functionalized with an azide group (hypothetically, this could be achieved with this compound through enzymatic means) with an alkyne-containing reporter molecule.
Materials:
-
Azide-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-containing reporter molecule (e.g., alkyne-biotin, alkyne-fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium ascorbate (prepare fresh)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of the alkyne-reporter in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein (final concentration 1-10 mg/mL) and the alkyne-reporter (5-10 fold molar excess).
-
Add THPTA or TBTA to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction for 1-4 hours at room temperature with gentle shaking.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
-
Analysis:
-
Confirm successful labeling by SDS-PAGE (visualizing a shift in molecular weight or fluorescence) or mass spectrometry.
-
Visualizations
Caption: Workflow for metabolic labeling and fluorescence detection.
Caption: PLD-mediated metabolic labeling with this compound.
Caption: Relationship between reagents, reactions, and applications.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Modifying Polymers with 3-Azidopropanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of polymers with 3-azidopropanol is a powerful technique for introducing azide functionalities onto polymer chains. This enables the subsequent attachment of a wide variety of molecules through highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The versatility of this approach has led to its widespread adoption in materials science, chemical biology, and drug discovery for applications such as surface functionalization, the creation of advanced polymer architectures, and the development of novel biomaterials and drug delivery systems.[1][2][3]
The introduction of the azide group, a key component of this methodology, can be achieved through several strategies. These include the use of initiators or chain transfer agents functionalized with azide groups during polymerization, or through the post-polymerization modification of existing polymer backbones.[3][4][5] this compound serves as a crucial building block in the synthesis of these azide-functionalized initiators and monomers, or it can be used to introduce terminal azide groups on polymers with suitable reactive sites.[1][4]
This document provides detailed protocols for the synthesis of azide-terminated polymers and their subsequent modification via click chemistry, along with characterization data and visual workflows to guide researchers in applying this versatile chemical tool.
Key Applications
-
Surface Modification: Creation of polymer brushes on surfaces like silicon wafers and polyethylene terephthalate (PET) to alter surface properties such as wettability and biocompatibility.[6][7][8]
-
Bioconjugation: Attachment of biomolecules, such as peptides and proteins, to polymers for applications in drug delivery, diagnostics, and tissue engineering.[3]
-
Advanced Polymer Architectures: Synthesis of block copolymers, star polymers, and dendrimers with well-defined structures and functionalities.[3]
-
Crosslinked Materials: Formation of polymer networks and hydrogels with tailored mechanical and chemical properties.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 3-chloropropanol.
Materials:
-
3-chloropropanol
-
Sodium azide (NaN₃)
-
Water
-
Concentrated hydrochloric acid
-
Magnetic stirrer
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add 30 mL of 3-chloropropanol (0.358 mol).
-
In a separate container, prepare a solution of 47 g of sodium azide (twofold excess) in 40 mL of water.
-
Add the sodium azide solution to the 3-chloropropanol.
-
Heat the mixture to 100°C and stir vigorously for 24 hours under reflux.
-
After approximately 4 hours, the salts should almost completely dissolve.
-
Cool the reaction mixture to 60°C.
-
Separately, prepare a dilute hydrochloric acid solution by mixing 200 mL of water with 15 mL of concentrated hydrochloric acid.
-
Slowly add 2 mL of the dilute HCl to the reaction mixture and stir the resulting polymer suspension at 60°C for 2 hours.
-
Precipitate the polymer by adding the remainder of the dilute hydrochloric acid solution.
-
Stir the resulting suspension at room temperature overnight.
-
Filter the polymer and wash it with water and then methanol.
-
Dry the purified this compound under vacuum.
Protocol 2: Synthesis of an Azide-Terminated Polymer using an Azide-Functionalized Initiator
This protocol provides a general method for the synthesis of an azide-terminated polymer, such as sodium polystyrene sulfonate (PSSNa-N₃), via conventional radical polymerization (cRP) using an azide-functionalized azo initiator.[6][7][8]
Materials:
-
Monomer (e.g., sodium 4-vinylbenzenesulfonate)
-
Azide-functionalized azo initiator
-
Dimethyl sulfoxide (DMSO)
-
Nitrogen gas (N₂)
-
Schlenk tube
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a Schlenk tube, dissolve the monomer (e.g., 0.12 g, 0.58 mmol of sodium 4-vinylbenzenesulfonate) and the azide-functionalized initiator (e.g., 0.26 g, 0.58 mmol) in DMSO.
-
Degas the solution by bubbling with N₂ gas for one hour while stirring.
-
Close the Schlenk tube under a positive pressure of N₂.
-
Carry out the polymerization at 60°C for a specified time (e.g., 20 minutes).[6]
-
Quench the polymerization by rapid cooling in an ice bath and exposure to air.[6]
-
Purify the polymer by precipitation in a suitable non-solvent (e.g., acetone for PMETAC-N₃) and subsequent re-precipitations.[6]
Protocol 3: Surface Modification of an Alkyne-Terminated Surface with an Azide-Terminated Polymer via Click Chemistry
This protocol outlines the "grafting-to" approach for attaching azide-terminated polymer chains to an alkyne-functionalized surface.
Materials:
-
Azide-terminated polymer (from Protocol 2)
-
Alkyne-terminated substrate (e.g., silicon wafer)
-
Copper(I) bromide (CuBr) or another Cu(I) source
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA)
-
A suitable solvent (e.g., deionized water, DMSO)
Procedure:
-
Prepare a solution of the azide-terminated polymer in the chosen solvent.
-
In a separate container, prepare the catalyst solution by dissolving the Cu(I) source and the ligand in the solvent.
-
Immerse the alkyne-terminated substrate in the polymer solution.
-
Add the catalyst solution to initiate the click reaction.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 12-24 hours).
-
After the reaction, remove the substrate and wash it thoroughly with the solvent to remove any non-covalently bound polymer.
-
Dry the surface-modified substrate under a stream of nitrogen.
Data Presentation
The following tables summarize typical characterization data for azide-terminated polymers.
Table 1: Molecular Weight Characterization of Azide-Terminated Polyelectrolytes. [6]
| Polymer | [Initiator]:[Monomer] | Conditions | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI |
| PSSNa-N₃ | 1:2 | 120 min, 70°C | 21,559 | 50,906 | 2.36 |
| PSSNa-N₃ | 1:2 | 20 min, 60°C | 14,819 | 34,479 | 2.33 |
Mₙ: Number-average molecular weight, Mₙ: Weight-average molecular weight, PDI: Polydispersity Index.
Table 2: Spectroscopic Data for this compound. [1]
| Spectroscopy | Characteristic Peaks |
| ¹³C NMR (CDCl₃) | δ 31.32 (CH₂-CH₂-CH₂), 48.27 (CH₂-N₃), 59.48 (CH₂-OH) |
| FT-IR (cm⁻¹) | 3331 (O-H stretch), 2945, 2881 (C-H stretch), 2087 (N₃ stretch) |
Visualizations
The following diagrams illustrate the key workflows in modifying polymers with this compound.
Caption: Synthesis of an azide-terminated polymer.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elements.chem.umass.edu [elements.chem.umass.edu]
- 5. Introduction of Terminal Azide and Alkyne Functionalities in Polymers [sigmaaldrich.com]
- 6. softmatter.quimica.unlp.edu.ar [softmatter.quimica.unlp.edu.ar]
- 7. researchgate.net [researchgate.net]
- 8. A facile route for the preparation of azide-terminated polymers. “Clicking” polyelectrolyte brushes on planar surfaces and nanochannels - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Applications of 3-Azidopropanol in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Azidopropanol is a versatile bifunctional molecule that has garnered significant interest in materials science. Its structure, featuring a terminal azide group and a primary alcohol, allows for its participation in a variety of chemical transformations, making it a valuable building block for the synthesis and modification of a wide range of materials. The azide group is a key player in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which enables the efficient and specific formation of stable triazole linkages.[1][2] The hydroxyl group can be readily modified or used as an initiation site for polymerization.
These application notes provide an overview of the key applications of this compound in materials science, including polymer synthesis, surface modification, and nanoparticle functionalization. Detailed protocols for representative experiments are provided to enable researchers to apply these techniques in their own work.
Core Applications
The unique properties of this compound make it suitable for a variety of applications in materials science:
-
Polymer Synthesis and Modification: this compound can be converted to monomers like 3-azidopropyl methacrylate (AzPMA) for the synthesis of azide-functionalized polymers via controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP).[3] These polymers serve as platforms for post-polymerization modification using click chemistry, allowing for the introduction of a wide array of functionalities.
-
Surface Modification: Derivatives of this compound, such as (3-azidopropyl)triethoxysilane, are used to create azide-terminated self-assembled monolayers (SAMs) on various substrates like silicon wafers and glass slides.[4] These functionalized surfaces are crucial for the development of biosensors, microarrays, and materials with tailored wettability and biocompatibility.
-
Nanoparticle Functionalization: this compound and its derivatives can be used to introduce azide groups onto the surface of nanoparticles.[5] This allows for the subsequent attachment of targeting ligands, drugs, and imaging agents via click chemistry, which is essential for applications in targeted drug delivery, diagnostics, and bioimaging.[6]
Data Presentation
Table 1: Polymerization of 3-Azidopropyl Methacrylate (AzPMA) via ATRP
| Monomer/Initiator Ratio | Ligand | Temperature (°C) | Time (h) | Conversion (%) | M_n (GPC, g/mol ) | M_w/M_n (PDI) | Reference |
| 227 | dNbpy | 90 | 1.5 | 62.7 | 26,700 | 1.18 | [7] |
| 100 | Not Specified | Not Specified | Not Specified | ~100 | 12,300 | 1.44 | [7] |
M_n = Number average molecular weight, M_w/M_n (PDI) = Polydispersity Index, dNbpy = 4,4′-di(5-nonyl)-2,2′-bipyridine
Table 2: Surface Characterization of Azide-Functionalized Surfaces
| Surface Modification Step | Water Contact Angle (°) | N 1s XPS Peak Positions (eV) | N 1s Peak Area Ratio (N_center : N_terminal) | Reference |
| Cleaned Silicon/Glass | < 10 | - | - | [4] |
| After (3-azidopropyl)triethoxysilane treatment | ~70-80 | ~401, ~404.5 | ~1:2 | [8][9] |
| After Click Reaction with Alkyne | Variable (depends on attached molecule) | Disappearance of azide peaks, appearance of triazole peak (~400 eV) | - | [10] |
Experimental Protocols
Protocol 1: Synthesis of Azide-Functionalized Polymer Brushes on a Silicon Surface via Surface-Initiated ATRP (SI-ATRP)
This protocol describes the growth of poly(3-azidopropyl methacrylate) (PAzPMA) brushes from a silicon substrate.
Materials:
-
Silicon wafers
-
(3-Aminopropyl)triethoxysilane (APTES)
-
α-Bromoisobutyryl bromide (BIBB)
-
Triethylamine (TEA)
-
Anhydrous toluene
-
3-Azidopropyl methacrylate (AzPMA) monomer
-
Copper(I) bromide (CuBr)
-
Copper(II) bromide (CuBr₂)
-
Tris(2-pyridylmethyl)amine (TPMA) or other suitable ligand
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol, Dichloromethane (DCM)
Procedure:
-
Substrate Cleaning and Initiator Immobilization:
-
Clean silicon wafers by sonication in acetone and isopropanol, followed by drying under a stream of nitrogen.
-
Treat the wafers with oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION ) to generate hydroxyl groups.
-
Immediately immerse the cleaned wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature to form an amine-terminated surface.
-
Rinse the wafers with toluene and DCM and dry under nitrogen.
-
React the amine-functionalized wafers with a solution of BIBB and TEA in anhydrous DCM to immobilize the ATRP initiator.
-
Rinse with DCM and dry under nitrogen.
-
-
Surface-Initiated ATRP of AzPMA:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), prepare the polymerization solution. For a typical reaction, dissolve AzPMA monomer, CuBr, CuBr₂, and TPMA in anhydrous DMF.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Place the initiator-modified silicon wafer in the reaction flask.
-
Conduct the polymerization at a specific temperature (e.g., 60 °C) for a desired time to achieve the target polymer brush thickness.
-
Stop the polymerization by exposing the reaction mixture to air.
-
Remove the wafer and wash it thoroughly with DMF, DCM, and methanol to remove any unreacted monomer and catalyst.
-
Dry the wafer under a stream of nitrogen.
-
Characterization:
-
The thickness of the polymer brush can be measured by ellipsometry or atomic force microscopy (AFM).
-
The presence of the azide group can be confirmed by Fourier-transform infrared spectroscopy (FTIR) (azide stretch at ~2100 cm⁻¹) and X-ray photoelectron spectroscopy (XPS) (N 1s peaks).
Protocol 2: Surface Modification of a Silicon Wafer with (3-Azidopropyl)triethoxysilane
This protocol details the formation of an azide-terminated self-assembled monolayer (SAM).
Materials:
-
Silicon wafers
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (EXTREME CAUTION) or oxygen plasma cleaner
-
Anhydrous toluene
-
(3-Azidopropyl)triethoxysilane
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Clean the silicon wafers by sonication in acetone and isopropanol.
-
Generate hydroxyl groups on the surface by either immersing in piranha solution for 30 minutes or treating with oxygen plasma for 5 minutes.
-
Rinse the wafers extensively with deionized water and dry under a stream of high-purity nitrogen gas.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of (3-azidopropyl)triethoxysilane in anhydrous toluene in a glovebox or under an inert atmosphere.
-
Immerse the cleaned and dried substrates in the silane solution for 4-12 hours at room temperature.
-
After incubation, remove the substrates and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed silane.
-
Cure the SAM by baking the substrates at 110 °C for 30 minutes.
-
Store the azide-functionalized substrates in a desiccator.
-
Protocol 3: Functionalization of Gold Nanoparticles with this compound Derivative
This protocol describes the surface modification of gold nanoparticles (AuNPs) using a thiol-terminated derivative of this compound.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) solution
-
3-Azido-1-propanethiol
-
Ethanol
-
Centrifuge
Procedure:
-
Ligand Exchange:
-
To a stirred aqueous solution of citrate-capped AuNPs, add a solution of 3-azido-1-propanethiol in ethanol dropwise. The thiol group will displace the citrate on the gold surface.
-
Allow the mixture to stir at room temperature for 12-24 hours to ensure complete ligand exchange.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size.
-
Remove the supernatant, which contains the displaced citrate and excess thiol.
-
Resuspend the nanoparticle pellet in ethanol or water.
-
Repeat the centrifugation and resuspension steps at least twice to thoroughly wash the nanoparticles.
-
After the final wash, resuspend the azide-functionalized AuNPs in the desired solvent for storage.
-
Visualizations
Caption: Workflow for the synthesis of azide-functionalized polymer brushes and subsequent modification via click chemistry.
Caption: General workflow for the surface modification of a silicon substrate using a this compound derivative.
Caption: Functionalization of gold nanoparticles with a this compound derivative for drug delivery applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: 3-Azidopropanol in Click Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3-Azidopropanol in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in click chemistry?
A1: While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction, several side reactions can occur:
-
Oxidative Homocoupling of Alkynes: In the presence of oxygen, the copper(I) catalyst can promote the dimerization of the alkyne partner, leading to the formation of a diacetylene byproduct. This is one of the most common side reactions in CuAAC.[1]
-
Staudinger Ligation and Aza-Wittig Reaction: If phosphines are present in the reaction mixture (for example, as reducing agents or ligands), they can react with the azide group of this compound to form an iminophosphorane. This intermediate can then undergo an aza-Wittig reaction with any carbonyl compounds present.
-
Copper-Mediated Decomposition: Although less common under standard click conditions, prolonged reaction times or high temperatures can lead to the decomposition of the azide.
-
Reactions involving the Hydroxyl Group: While the hydroxyl group of this compound is generally compatible with click chemistry, under certain conditions (e.g., presence of strong bases or activating agents not typically used in standard CuAAC), it could potentially undergo side reactions. However, this is not a commonly reported issue.
-
Formation of Reactive Oxygen Species (ROS): The combination of a copper catalyst and a reducing agent like sodium ascorbate can generate reactive oxygen species, which may lead to the degradation of sensitive substrates.[2][3]
Q2: Can the hydroxyl group of this compound interfere with the click reaction?
A2: The primary alcohol of this compound is generally considered a spectator functional group in standard CuAAC reactions and does not directly interfere with the cycloaddition.[4] The reaction is highly chemoselective for the azide and alkyne groups. However, the hydroxyl group can potentially influence the reaction in a few indirect ways:
-
Solubility: The hydrophilicity of the hydroxyl group can affect the solubility of this compound and the overall reaction kinetics, especially in mixed solvent systems.
-
Chelation: There is a possibility that the hydroxyl group, in proximity to the azide, could weakly chelate the copper catalyst. This might modulate the catalyst's reactivity but is not typically a major concern.
Q3: My click reaction with this compound is giving low yields. What are the possible causes?
A3: Low yields in a click reaction with this compound can stem from several factors:
-
Poor quality of reagents: Impurities in this compound, the alkyne, or solvents can inhibit the catalyst.
-
Inactive catalyst: The copper(I) catalyst is prone to oxidation to the inactive copper(II) state.[5][6] Insufficient reducing agent (like sodium ascorbate) or exposure to atmospheric oxygen can lead to catalyst deactivation.[1]
-
Suboptimal reaction conditions: Incorrect stoichiometry, temperature, or reaction time can all lead to incomplete conversion.
-
Presence of chelating agents: Any species in the reaction mixture that can strongly bind to copper will sequester the catalyst and inhibit the reaction.[7][8]
-
Inherent reactivity of the alkyne: Sterically hindered or electron-deficient alkynes may exhibit slower reaction rates.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Copper Catalyst | Ensure a fresh solution of sodium ascorbate is used as the reducing agent.[1][4] Use deoxygenated solvents by sparging with nitrogen or argon. Consider using a copper-stabilizing ligand like THPTA or TBTA.[2][5][6] |
| Poor Reagent Quality | Verify the purity of this compound and the alkyne partner using techniques like NMR or mass spectrometry. Purify reagents if necessary. |
| Incorrect Stoichiometry | Carefully check the molar ratios of the azide, alkyne, copper catalyst, and reducing agent. A slight excess of the alkyne or azide may be beneficial. |
| Copper Sequestration | If working with biomolecules or complex substrates, they may chelate the copper catalyst.[7] Try increasing the catalyst and ligand concentration. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or LC-MS. Some reactions, especially with challenging substrates, may require longer reaction times. |
Problem 2: Presence of a Significant Amount of Alkyne Dimer (Homocoupling)
| Possible Cause | Troubleshooting Step |
| Oxygen in the Reaction | Thoroughly degas all solvents and solutions before use. Maintain an inert atmosphere (nitrogen or argon) over the reaction mixture.[1] |
| Insufficient Reducing Agent | Increase the concentration of sodium ascorbate to ensure the copper remains in the +1 oxidation state.[4] |
| Inappropriate Ligand | The use of a suitable copper ligand can help suppress oxidative side reactions.[2] |
Experimental Protocols
General Protocol for Copper-Catalyzed Click Reaction with this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Solvent (e.g., water, t-BuOH/water, DMSO)
Procedure:
-
Prepare Stock Solutions:
-
100 mM this compound in the chosen solvent.
-
100 mM Alkyne in the chosen solvent.
-
100 mM Copper(II) sulfate in water.
-
1 M Sodium ascorbate in water (prepare fresh).
-
100 mM THPTA in water (if used).
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne solution (e.g., 1 equivalent).
-
Add the this compound solution (e.g., 1.1 equivalents).
-
If using a ligand, add the THPTA solution (e.g., 0.1 equivalents).
-
Add the Copper(II) sulfate solution (e.g., 0.05 equivalents).
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution (e.g., 0.2 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature. The reaction is typically complete within 1-4 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the product can be purified by column chromatography, precipitation, or extraction, depending on its properties.
-
Quantitative Data Summary
The efficiency of the click reaction is generally high, with yields often exceeding 90%. However, side reactions can lower this yield. The following table provides a qualitative overview of the expected impact of side reactions on product yield.
| Side Reaction | Typical Impact on Yield | Key Mitigation Strategy |
| Alkyne Homocoupling | Can be significant if oxygen is present | Deoxygenation, use of sodium ascorbate |
| Staudinger/Aza-Wittig | Only occurs in the presence of phosphines | Avoid phosphine-based reagents |
| Catalyst Oxidation | Major cause of low yield | Use of a reducing agent and/or ligand |
Visualizing Reaction Pathways and Troubleshooting
Main Reaction Pathway: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: The catalytic cycle of the CuAAC reaction.
Common Side Reaction: Oxidative Alkyne Homocoupling
Caption: Pathway for oxidative alkyne homocoupling.
Troubleshooting Workflow: Low Product Yield
Caption: A logical workflow for troubleshooting low yields.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper chelation selectively kills colon cancer cells through redox cycling and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. broadpharm.com [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Current Biomedical Use of Copper Chelation Therapy [mdpi.com]
Technical Support Center: Synthesis of 3-Azidopropanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Azidopropanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method for synthesizing this compound is through a nucleophilic substitution reaction (SN2). This involves reacting a 3-halopropanol, typically 3-chloro-1-propanol or 3-bromo-1-propanol, with an azide salt, most commonly sodium azide (NaN3).
Q2: Which starting material is better, 3-chloro-1-propanol or 3-bromo-1-propanol?
A2: In SN2 reactions, bromide is generally a better leaving group than chloride due to its lower electronegativity and larger size, which makes the C-Br bond weaker than the C-Cl bond. Consequently, 3-bromo-1-propanol is expected to be more reactive and may lead to higher yields or require milder reaction conditions compared to 3-chloro-1-propanol.
Q3: What are the primary safety concerns when working with sodium azide and organic azides?
A3: Sodium azide (NaN3) is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. It can also form explosive heavy metal azides if it comes into contact with metals like lead, copper, or zinc, which can be found in some plumbing systems. Organic azides, such as this compound, are potentially explosive and can decompose violently when subjected to heat, shock, or friction. It is crucial to handle these compounds with extreme caution, using appropriate personal protective equipment (PPE), and working in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) before handling these reagents.
Q4: How can I purify the final this compound product?
A4: The primary methods for purifying this compound are extraction and distillation. After the reaction, an aqueous workup is typically performed to remove inorganic salts and water-soluble impurities. The crude product can then be purified by vacuum distillation to separate it from any remaining starting material, byproducts, and high-boiling point impurities. Column chromatography can also be used for purification, particularly for smaller-scale reactions.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor Leaving Group | If using 3-chloro-1-propanol, consider switching to 3-bromo-1-propanol, as bromide is a better leaving group. |
| Inappropriate Solvent | The reaction is an SN2 reaction, which is favored by polar aprotic solvents like DMF or DMSO. Protic solvents like water or ethanol can solvate the azide nucleophile, reducing its reactivity. |
| Low Reaction Temperature | Increase the reaction temperature to provide sufficient energy for the reaction to proceed. Monitor for potential side reactions at higher temperatures. |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using TLC or GC to determine the optimal reaction time. |
| Decomposition of Product | Organic azides can be thermally unstable. Avoid excessively high temperatures during reaction and purification. |
| Impure Starting Materials | Ensure that the 3-halopropanol and sodium azide are of high purity. Impurities can interfere with the reaction. |
Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Material | Increase the reaction time, temperature, or use a more reactive starting material (3-bromopropanol). Optimize the purification process (e.g., fractional distillation) to separate the product from the starting material. |
| Formation of Byproducts | A potential side reaction is the elimination (E2) of HX from the 3-halopropanol, which can be favored by high temperatures and a strongly basic environment. Use milder reaction conditions if elimination is suspected. |
| Residual Solvent | Ensure complete removal of the solvent after extraction and before distillation. Use a rotary evaporator and/or high vacuum. |
Experimental Protocols
Synthesis of this compound from 3-Bromo-1-propanol
This protocol is adapted from a literature procedure with a reported yield of 86%.
Materials:
-
3-bromo-1-propanol
-
Sodium azide (NaN3)
-
Acetone
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-1-propanol (10 g, 71.94 mmol) and sodium azide (18.7 g, 287.79 mmol) in a mixture of acetone (120 mL) and water (20 mL).
-
Reflux the mixture overnight.
-
After cooling to room temperature, remove the acetone under reduced pressure using a rotary evaporator.
-
Add water (100 mL) to the residue and extract the mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO4).
-
Filter the drying agent and remove the solvent under vacuum to obtain this compound as a colorless oil.
Data Presentation
Table 1: Comparison of Reaction Conditions for Azide Synthesis
| Starting Material | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 3-bromo-1-propanol | Acetone/Water | None | Reflux | Overnight | 86 |
| 3-chloro-1-propanol | DMF/Water | None | 100 | 24 | ~70-80 (expected) |
| 3-chloro-1-propanol | Toluene/Water | TBAB | 90 | 8 | >90 (expected) |
TBAB: Tetrabutylammonium bromide (Phase Transfer Catalyst) Yields are approximate and can vary based on specific experimental conditions.
Visualizations
Chemical Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield.
troubleshooting low efficiency in 3-Azidopropanol conjugation
Welcome to the technical support center for 3-Azidopropanol conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this compound in bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a bifunctional linker molecule that contains both an azide group and a hydroxyl group. The azide group allows for its participation in "click chemistry" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are widely used to covalently link molecules of interest to biomolecules such as proteins, nucleic acids, and lipids.[1][2] The hydroxyl group can be further functionalized, adding to its versatility.
Q2: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound has low efficiency. What are the common causes?
Low efficiency in CuAAC reactions can stem from several factors:
-
Oxidation of the Copper(I) Catalyst: The active catalyst in CuAAC is Cu(I). Exposure to oxygen can oxidize it to the inactive Cu(II) state.
-
Suboptimal Reagent Concentrations: The concentrations of the copper catalyst, a reducing agent (like sodium ascorbate), and a stabilizing ligand are critical for efficient conjugation.
-
Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris) can interfere with the reaction.[3][4] Chelating agents or even certain protein features like hexahistidine tags can sequester the copper catalyst, inhibiting the reaction.[5]
-
Degradation of Reagents: Improper storage of this compound or the alkyne-modified molecule can lead to degradation and reduced reactivity.
-
Solubility Issues: Poor solubility of one or both of the reactants in the chosen solvent system can lead to a heterogeneous reaction mixture and slower reaction rates.
Q3: How can I improve the yield of my CuAAC reaction?
To improve your CuAAC reaction yield, consider the following optimization strategies:
-
Use a Reducing Agent: Always include a reducing agent like sodium ascorbate to maintain copper in the active Cu(I) state.[6]
-
Incorporate a Stabilizing Ligand: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) not only stabilize the Cu(I) catalyst but also protect sensitive biomolecules from oxidative damage.[7][8]
-
Degas Your Solutions: To minimize the oxidation of Cu(I), it is recommended to degas your reaction mixture and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Optimize Component Concentrations: Systematically vary the concentrations of the copper source, ligand, and reducing agent to find the optimal conditions for your specific system. A good starting point is often a 1:5 ratio of copper to ligand.[5]
-
Ensure Reagent Quality: Use high-purity reagents and ensure that this compound has been stored correctly, typically at -20°C in the dark.[3]
Q4: I am observing protein precipitation or aggregation during my CuAAC reaction. What can I do?
Protein precipitation or aggregation during CuAAC can be caused by the generation of reactive oxygen species (ROS) or by byproducts of the reducing agent. To mitigate this:
-
Use a Protective Ligand: As mentioned, ligands like THPTA can help protect your protein from oxidative damage.[7][8]
-
Add a Scavenger: Including aminoguanidine in the reaction mixture can help to intercept harmful byproducts generated from the oxidation of ascorbate.[5][7][8]
-
Optimize pH and Buffer: Ensure your reaction buffer is at an optimal pH for your protein's stability. Click chemistry is generally effective over a wide pH range (4-11).[1][10]
Q5: When should I choose Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) over CuAAC for my this compound conjugation?
SPAAC is the preferred method when working with living cells or in vivo systems where the cytotoxicity of the copper catalyst is a concern.[11] SPAAC does not require a metal catalyst; instead, it utilizes a strained cyclooctyne (like DBCO or BCN) that reacts readily with the azide.[11][12] However, the reagents for SPAAC can be more expensive and sterically demanding than those for CuAAC.
Q6: My SPAAC reaction is slow or incomplete. How can I troubleshoot this?
For slow or incomplete SPAAC reactions, consider the following:
-
Reagent Stability: Strained cyclooctynes can be unstable under certain conditions. Ensure they have been stored properly and are not degraded.
-
Steric Hindrance: If the azide on your this compound-modified molecule or the cyclooctyne is sterically hindered, the reaction rate can be significantly reduced.
-
Solubility: Ensure all components are fully dissolved in the reaction buffer.
-
pH: The rate of SPAAC reactions can be pH-dependent. Generally, higher pH values can increase the reaction rate, provided your biomolecule is stable.[13]
-
Reactant Ratio: Using a molar excess (1.5 to 10-fold) of one of the reactants can help drive the reaction to completion.[13]
Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting low efficiency in this compound conjugation reactions.
Data Presentation
Table 1: Optimization of CuAAC Reaction Conditions for a Model Reaction with this compound
The following table summarizes the results from a study optimizing the reaction between an O-propargyl-acetaminophen and this compound.[14]
| Entry | Copper Source (mol%) | Reducing Agent (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuSO₄ (15) | NaAsc (10) | t-BuOH:H₂O (1:1) | RT | 18 | 83 |
| 2 | CuSO₄ (10) | NaAsc (10) | t-BuOH:H₂O (1:1) | RT | 18 | 80 |
| 3 | CuSO₄ (5) | NaAsc (10) | t-BuOH:H₂O (1:1) | RT | 18 | 75 |
NaAsc: Sodium Ascorbate, RT: Room Temperature
Table 2: General Reaction Parameters for SPAAC with DBCO Reagents
| Parameter | Recommended Range | Notes |
| Reactant Molar Ratio | 1.5 to 10-fold excess of one reactant | Helps to drive the reaction to completion.[13] |
| Temperature | 4°C to 37°C | Reaction is faster at higher temperatures, but biomolecule stability must be considered.[12][13] |
| Incubation Time | 4 to 12 hours | Can be extended overnight, especially at lower temperatures.[13] |
| pH | 6.5 to 8.5 | Higher pH can increase reaction rates.[13] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Protein Conjugation
This protocol provides a general workflow for conjugating an alkyne-modified molecule to a protein that has been functionalized with an azide group, for example, through reaction with an NHS-ester of azidoacetic acid.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Alkyne-containing molecule of interest (stock solution in DMSO or water)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
THPTA stock solution (e.g., 250 mM in water)
-
Sodium Ascorbate (prepare fresh 500 mM stock solution in water)
-
Aminoguanidine hydrochloride (optional, stock solution in water)
-
Degassing equipment (e.g., nitrogen or argon gas line)
-
Purification tools (e.g., desalting column for size-exclusion chromatography)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein and the alkyne-containing molecule. A 10- to 50-fold molar excess of the alkyne molecule over the protein is often used.[3]
-
Add Ligand and Copper: Add the THPTA solution to the reaction mixture, followed by the CuSO₄ solution. A 5:1 molar ratio of THPTA to CuSO₄ is recommended.[5] Gently mix.
-
Degas the Solution: To remove dissolved oxygen, bubble a gentle stream of nitrogen or argon gas through the solution for 5-10 minutes.[9]
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM. If using, add aminoguanidine at this stage.
-
Incubate: Cap the tube and incubate the reaction for 1-4 hours at room temperature, or overnight at 4°C. Gentle mixing during incubation can be beneficial.
-
Purify the Conjugate: Remove excess reagents and byproducts by size-exclusion chromatography (e.g., using a desalting column) or dialysis.[3]
Protocol 2: General Procedure for SPAAC Protein Conjugation
This protocol outlines a general method for conjugating a DBCO-modified molecule to a protein functionalized with this compound.
Materials:
-
Azide-modified protein (e.g., with this compound) in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-containing molecule of interest (stock solution in DMSO)
-
Purification tools (e.g., desalting column for size-exclusion chromatography)
Procedure:
-
Prepare the Reaction Mixture: Combine the azide-modified protein and the DBCO-containing molecule in a microcentrifuge tube. A molar excess of 1.5 to 10-fold of the DBCO reagent is typically used.[13]
-
Incubate: Incubate the reaction at room temperature (25°C) for 4-12 hours or at 4°C overnight.[13] For faster kinetics, the temperature can be increased to 37°C, provided the biomolecules are stable.[13]
-
Purify the Conjugate: Once the reaction is complete, purify the conjugated protein from unreacted DBCO reagent and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.[13]
This technical support guide provides a starting point for troubleshooting and optimizing your this compound conjugation reactions. Remember that the optimal conditions can vary significantly depending on the specific biomolecules and reagents involved.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. nanocomposix.com [nanocomposix.com]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. vectorlabs.com [vectorlabs.com]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Orthogonal Synthesis with 3-Azidopropanol
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the reduction of the azide group in 3-azidopropanol during various chemical transformations. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the successful and safe execution of your experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound and other azido-containing molecules.
| Problem | Possible Cause | Recommended Solution |
| Unintended reduction of the azide group to an amine during a reaction. | Use of a non-chemoselective reducing agent (e.g., LiAlH₄, catalytic hydrogenation with Pd/C). | Employ a chemoselective reducing agent that is known to be compatible with azides. For example, for the reduction of a ketone in the presence of an azide, sodium borohydride (NaBH₄) at low temperatures is a suitable choice.[1] |
| Unexpected reactivity of a reagent with the azide functionality. | Review the literature for the compatibility of all reagents with azides. If no data is available, perform a small-scale test reaction to check for azide stability. | |
| Low yield of the desired product, with starting material remaining. | Reaction conditions are too mild to proceed to completion, but harsh enough to cause some azide decomposition. | Gradually increase the reaction temperature or reaction time while carefully monitoring the reaction progress by TLC or LC-MS to find the optimal balance. |
| Steric hindrance around the reacting functional group. | Consider using a less sterically hindered reagent or a different synthetic route that avoids the hindered transformation. | |
| Formation of multiple unidentified byproducts. | Decomposition of the azide under the reaction conditions (e.g., high temperature, presence of certain metals). | Ensure the reaction temperature is kept as low as possible. Avoid using metals that can catalyze azide decomposition. Re-evaluate the stability of the specific azide compound under the chosen reaction conditions. |
| Difficulty in purifying the product from triphenylphosphine oxide byproduct after a Wittig or Staudinger reaction. | High polarity and solubility of triphenylphosphine oxide in many organic solvents. | Use a polymer-supported triphenylphosphine, which can be easily filtered off after the reaction. Alternatively, chromatography on silica gel with a suitable eluent system can be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the general rules for assessing the stability of an organic azide like this compound?
A1: The stability of an organic azide can be estimated using two main guidelines:
-
Carbon-to-Nitrogen (C/N) Ratio: For an organic azide to be considered relatively safe to handle and store, the ratio of carbon and oxygen atoms to nitrogen atoms should be 3 or greater ((NC + NO) / NN ≥ 3).[2][3] For this compound (C₃H₇N₃O), this ratio is (3 + 1) / 3 = 1.33. This indicates that while it can be synthesized and used, it should be handled with care and stored appropriately.
-
Rule of Six: This rule suggests that there should be at least six carbon atoms (or other atoms of similar size) for each energetic functional group (like an azide) to provide sufficient "dilution" of the energetic nature of the group.[4]
Q2: I need to oxidize the alcohol in this compound to an aldehyde. Which methods are safe for the azide group?
A2: The Swern oxidation is a widely used and reliable method for oxidizing primary alcohols to aldehydes under mild conditions that are compatible with the azide functionality.[5][6] The reaction is typically carried out at low temperatures (-78 °C), which helps to prevent the decomposition of the sensitive azide group.
Q3: Can I perform a Wittig reaction on the aldehyde derived from this compound without reducing the azide?
A3: Yes, the Wittig reaction is compatible with the azide group. The reaction of a phosphonium ylide with an aldehyde to form an alkene does not involve reducing conditions.[7][8] You can synthesize 3-azidopropanal via Swern oxidation and then use it in a subsequent Wittig reaction to introduce a carbon-carbon double bond.
Q4: I want to protect the hydroxyl group of this compound. What protecting groups are orthogonal to the azide functionality?
A4: Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers, are excellent choices for protecting the alcohol group in this compound.[9][10] They are stable under a wide range of reaction conditions and can be selectively removed with fluoride reagents (like TBAF) without affecting the azide group. Benzyl ethers are also a good option and can be removed by hydrogenolysis, a condition that would also reduce the azide, so careful planning of the synthetic route is necessary if a benzyl ether is used.[11]
Q5: Are there any common reagents I should absolutely avoid when working with this compound?
A5: Yes. You should avoid:
-
Strong, non-selective reducing agents: Such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) and H₂, as these will readily reduce the azide to an amine.[12][13]
-
Strong acids: These can lead to the formation of the highly toxic and explosive hydrazoic acid (HN₃).[14]
-
Certain metals: Heavy metals like lead, mercury, and copper can form explosive metal azides.[14]
-
Halogenated solvents in the presence of sodium azide: This can lead to the formation of explosive di- and tri-azidomethane.[15]
Data Presentation
Table 1: Stability of the Azide Group in Common Organic Transformations
| Reaction Type | Reagents | Substrate Example | Product | Yield (%) | Azide Stability |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | This compound | 3-Azidopropanal | ~90-95% | Stable |
| Wittig Reaction | Ph₃P=CH₂, THF | 3-Azidopropanal | 1-Azido-3-butene | ~80-90% | Stable |
| Acylation | Acetic Anhydride, Pyridine | This compound | 3-Azidopropyl acetate | >95% | Stable |
| Silyl Ether Protection | TBDMSCl, Imidazole, DMF | This compound | 1-Azido-3-(tert-butyldimethylsilyloxy)propane | >95% | Stable |
| Chemoselective Ketone Reduction | NaBH₄, MeOH, -78 °C | 4-Azido-2-butanone | 4-Azido-2-butanol | >90% | Stable |
Experimental Protocols
Protocol 1: Swern Oxidation of this compound to 3-Azidopropanal
This protocol describes the oxidation of the primary alcohol in this compound to the corresponding aldehyde while preserving the azide group.[2][4][14][16]
Materials:
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet.
-
Add anhydrous DCM to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM solution.
-
Add a solution of DMSO (2.2 equivalents) in DCM dropwise to the reaction mixture, ensuring the temperature remains below -60 °C. Stir for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. The mixture may become thick. Stir for another 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-azidopropanal. The product is often used in the next step without further purification.
Expected Yield: 90-95%
Protocol 2: Wittig Reaction of 3-Azidopropanal
This protocol outlines the conversion of 3-azidopropanal to an alkene using a phosphonium ylide, with the azide group remaining intact.[3][8][17][18]
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
3-Azidopropanal (from Protocol 1)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask under argon/nitrogen, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise. The solution should turn a characteristic yellow-orange color, indicating the formation of the ylide.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution back down to 0 °C.
-
Add a solution of 3-azidopropanal (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alkene.
Expected Yield: 80-90%
Visualizations
Caption: Workflow for the synthesis of 1-azido-3-butene from this compound.
Caption: Decision tree for selecting reaction conditions to preserve an azide group.
References
- 1. researchgate.net [researchgate.net]
- 2. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Part I: the development of the catalytic Wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Ester synthesis by acylation [organic-chemistry.org]
- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. rushim.ru [rushim.ru]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Organic azide - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 15. safety.pitt.edu [safety.pitt.edu]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scaling Up 3-Azidopropanol Reactions
Welcome to the Technical Support Center for the synthesis and scale-up of 3-Azidopropanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work and large-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your efforts in producing high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: Scaling up the production of this compound introduces significant safety challenges. Organic azides, especially those with low molecular weight, are potentially explosive and can decompose violently when subjected to heat, light, pressure, or shock.[1][2] Key concerns include:
-
Thermal Stability: The reaction is often exothermic, and poor heat dissipation at larger scales can lead to a runaway reaction. This compound itself has a limited thermal stability and can decompose energetically.
-
Hydrazoic Acid Formation: The presence of acids can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[1]
-
Heavy Metal Azide Formation: Contact with heavy metals such as copper, lead, or mercury can form highly shock-sensitive metal azides.[1]
-
Solvent Choice: Halogenated solvents like dichloromethane and chloroform must be avoided as they can form extremely unstable di- and tri-azidomethane.[1][2]
Q2: How can I assess the stability of this compound before handling it at a large scale?
A2: The stability of organic azides can be estimated using two general rules:
-
The Rule of Six: This rule suggests that a molecule should have at least six carbon atoms for each energetic group (like an azide) to be relatively safe. This compound (C₃H₇N₃O) does not meet this criterion, indicating a higher risk.
-
Carbon to Nitrogen Ratio (C/N): For organic azides to be considered for isolation and storage, the ratio of carbon atoms to nitrogen atoms should ideally be 3 or greater. Azides with a C/N ratio between 1 and 3, like this compound, are considered highly unstable and should be handled with extreme caution, synthesized in small quantities, and stored at low temperatures in the dark.[1][2]
Q3: What are the most common side reactions to expect when scaling up the synthesis of this compound from 3-chloro-1-propanol?
A3: While the primary reaction is a nucleophilic substitution of the chloride by the azide ion, several side reactions can occur, especially at the higher temperatures that may be required for a reasonable reaction rate at scale:
-
Elimination Reaction: The basicity of sodium azide, although weak, can promote the elimination of HCl from 3-chloro-1-propanol to form allyl alcohol.
-
Hydrolysis of the Azide: If water is present in the reaction mixture, it can compete as a nucleophile, leading to the formation of 1,3-propanediol. While sodium azide is highly soluble in water, the presence of water can also impact the impact sensitivity of sodium azide itself.[3]
-
Formation of Hydrazoic Acid: As mentioned, any acidic conditions can lead to the formation of the dangerous hydrazoic acid.
Q4: What are the best practices for purifying this compound at a larger scale?
A4: Distillation and sublimation should never be used for the purification of low molecular weight azides like this compound due to the risk of explosive decomposition.[2] The preferred methods for purification at scale are:
-
Extraction: Liquid-liquid extraction can be used to separate the product from the reaction mixture.
-
Precipitation: If applicable, precipitation can be a safe method for isolation.
-
Column Chromatography: While possible, it may contribute to decomposition and should only be considered for azides that are known to be more stable.[2] For larger scales, this method is often impractical.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Monitor the reaction progress using TLC or GC to ensure it has gone to completion. Larger scale reactions may require longer reaction times. - Temperature: While higher temperatures can increase the reaction rate, they also increase the risk of side reactions and decomposition. Carefully optimize the temperature, starting low and gradually increasing it. Consider using a phase-transfer catalyst to enhance the reaction rate at lower temperatures.[4][5] - Mixing: Ensure efficient stirring, as poor mixing can lead to localized "hot spots" and incomplete reaction. |
| Side Reactions | - Elimination: Use the lowest effective temperature to minimize the formation of allyl alcohol. Ensure the reaction is not overly basic. - Hydrolysis: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Loss of Product during Workup | - Extraction: Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product. - Emulsion Formation: If emulsions form during extraction, consider adding brine to break the emulsion. |
| Poor Reagent Quality | - Sodium Azide: Use high-purity, dry sodium azide. - 3-chloro-1-propanol: Ensure the starting material is pure and free from acidic impurities. |
Issue 2: Product Decomposition or Uncontrolled Exotherm
| Possible Cause | Troubleshooting Steps |
| Poor Heat Dissipation | - Reactor Setup: Use a reactor with a high surface area to volume ratio. For larger scales, consider a jacketed reactor with a reliable cooling system. - Rate of Addition: Add reagents slowly and monitor the internal temperature closely. For highly exothermic reactions, consider adding one of the reagents portion-wise or via a syringe pump. |
| Presence of Contaminants | - Acidic Impurities: Ensure all reagents and solvents are free from acidic contaminants to prevent the formation of hydrazoic acid. - Metal Contamination: Use non-metallic spatulas and ensure the reactor is free from incompatible metals.[1] |
| High Reaction Temperature | - Temperature Control: Maintain a strict temperature control throughout the reaction. Use a reliable temperature probe placed directly in the reaction mixture. Consider conducting a thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) on a small sample to understand the decomposition profile.[6][7] |
Quantitative Data Summary
The following table provides an illustrative example of how reaction parameters can affect the yield and purity of this compound in a scaled-up synthesis from 3-chloro-1-propanol and sodium azide. Note: This data is for illustrative purposes and should be optimized for your specific experimental setup.
| Scale (g of 3-chloro-1-propanol) | Solvent | Temperature (°C) | Time (h) | Molar Ratio (NaN₃:Substrate) | Yield (%) | Purity (%) (by GC) |
| 10 | DMF | 80 | 12 | 1.5 : 1 | 85 | 95 |
| 100 | DMF | 80 | 18 | 1.5 : 1 | 78 | 92 |
| 100 | DMSO | 70 | 24 | 1.5 : 1 | 82 | 94 |
| 100 | DMF with TBAB* | 60 | 12 | 1.2 : 1 | 88 | 96 |
*TBAB: Tetrabutylammonium bromide (Phase-Transfer Catalyst)
Detailed Experimental Protocol (Gram-Scale Synthesis)
Reaction: 3-chloro-1-propanol + NaN₃ → 3-azido-1-propanol + NaCl
Materials:
-
3-chloro-1-propanol (e.g., 50 g, 0.53 mol)
-
Sodium azide (e.g., 41 g, 0.63 mol, 1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (e.g., 500 mL)
-
Tetrabutylammonium bromide (TBAB) (optional, e.g., 1.7 g, 0.0053 mol, 1 mol%)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, temperature probe, and nitrogen inlet/outlet.
-
Heating/cooling circulator for the reactor jacket.
-
Separatory funnel
-
Rotary evaporator (use with extreme caution and a blast shield)
Procedure:
-
Reactor Setup: Assemble the jacketed reactor and ensure it is clean and dry. Purge the system with nitrogen.
-
Charging Reagents: To the reactor, add anhydrous DMF (or DMSO), sodium azide, and TBAB (if using). Begin stirring to form a suspension.
-
Controlled Addition: Slowly add the 3-chloro-1-propanol to the stirred suspension via an addition funnel or syringe pump over a period of 1-2 hours. Monitor the internal temperature closely and use the cooling circulator to maintain the desired temperature (e.g., 60-70 °C).
-
Reaction: After the addition is complete, continue to stir the mixture at the set temperature. Monitor the reaction progress by TLC or GC analysis of small, carefully quenched aliquots.
-
Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a larger beaker containing deionized water with vigorous stirring.
-
Extraction: Transfer the aqueous mixture to a large separatory funnel. Extract the aqueous phase multiple times with diethyl ether or ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water and then with brine to remove residual DMF/DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. Crucially, do not distill to dryness. Keep the product as a concentrated solution if possible. Use a blast shield and low bath temperature.
-
Storage: Store the final product at a low temperature (2-8 °C) in the dark, under an inert atmosphere.[8]
Visualizations
Experimental Workflow
Caption: Workflow for the gram-scale synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. researchgate.net [researchgate.net]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Copper Catalyst Removal in 3-Azidopropanol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 3-azidopropanol.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove the copper catalyst from my this compound reaction mixture?
A1: Residual copper can be detrimental to your research for several reasons:
-
Cellular Toxicity: Copper ions can be toxic to cells, which is a major concern for biological applications and drug development.[1]
-
Interference with Downstream Applications: Trace copper can interfere with subsequent analytical techniques, such as fluorescence-based assays, and can catalyze unwanted side reactions in further synthetic steps.
-
Product Purity and Stability: The presence of copper can compromise the purity and long-term stability of your final product. For applications in drug development, minimizing copper content to parts-per-million (ppm) levels is often a regulatory requirement.
Q2: What are the most common methods for removing copper catalysts after a click reaction with this compound?
A2: The primary methods for removing residual copper from reactions involving the polar molecule this compound include:
-
Chelation: Using a chelating agent like EDTA to form a water-soluble complex with copper, which can then be removed.
-
Solid-Phase Extraction: Employing solid-supported scavengers (resins) that selectively bind to copper, allowing for simple filtration to remove the catalyst.[1]
-
Precipitation: Inducing the precipitation of insoluble copper salts, which can then be separated by filtration.[1]
-
Chromatography: Utilizing techniques like reverse-phase flash chromatography to separate the polar product from the copper catalyst.
Q3: My triazole product is water-soluble, making standard liquid-liquid extraction difficult. What are my options?
A3: For water-soluble products, which are common when using this compound, several strategies can be employed:
-
Scavenger Resins: Solid-supported metal scavengers are an excellent choice. The resin can be stirred directly in the aqueous reaction mixture and then filtered off, leaving the copper-free product in solution.
-
Reverse-Phase Chromatography: This technique is well-suited for separating polar compounds. The water-soluble product can be eluted while the copper catalyst is retained or separated.
-
Precipitation: If your product is soluble in a solvent in which a copper salt is not, you can selectively precipitate the copper. For example, adding a base to an aqueous solution can precipitate copper(II) hydroxide.
Q4: I still see a blue or green color in my product after purification. What does this mean and what should I do?
A4: A persistent blue or green color is a strong indicator of residual copper contamination. This can occur due to:
-
Incomplete Removal: The initial purification method may not have been sufficient.
-
Product Chelation: Triazoles themselves can chelate copper ions, making them difficult to remove.
To address this, you can:
-
Repeat the Purification Step: Perform additional washes with a chelating agent or increase the amount of scavenger resin and/or the incubation time.
-
Combine Methods: A multi-step approach is often more effective. For instance, an initial treatment with a scavenger resin followed by a pass through a short plug of silica gel can be very effective.
-
Use a Stronger Chelating Agent: If product chelation is suspected, a stronger chelating agent or a scavenger resin with a higher affinity for copper may be necessary.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Persistent blue/green color in the product after purification. | Incomplete removal of copper salts. | - Perform additional aqueous washes with a chelating agent solution (e.g., 0.5 M EDTA).- Use a scavenger resin with a higher binding capacity or increase the equivalents used.- Increase the stirring time with the scavenger resin. |
| Your triazole product is chelating the copper. | - Use a stronger chelating agent.- Employ a scavenger resin with a very high affinity for copper, such as those with thiourea or amine functionalities.[2] | |
| Low product yield after purification. | The product is co-precipitating with the copper salts. | - Optimize the pH during precipitation to ensure only the copper salt precipitates.- Consider an alternative method like scavenger resins or chromatography. |
| The product is adsorbing to the scavenger resin or silica gel. | - Before committing the entire batch, test the affinity of your product for the chosen solid support with a small sample.- If using chromatography, select a solvent system that ensures good elution of your product. For highly polar products, reverse-phase chromatography might be more suitable.[3][4][5][6] | |
| Product degradation during copper removal. | Harsh pH conditions during extraction or precipitation. | - Buffer the aqueous washes to a pH that is compatible with your product's stability.- Opt for neutral purification methods like scavenger resins or size-exclusion chromatography if your product is sensitive to acids or bases. |
Quantitative Data Presentation
The efficiency of copper removal can vary significantly depending on the chosen method and the specifics of the reaction. The following table summarizes reported residual copper levels after various purification techniques.
| Purification Method | Typical Residual Copper Level | Reference |
| Silica Gel Column Chromatography | 3.9 - 9.1 µg/g (ppm) | [7] |
| Metal Scavenger Resins (e.g., MP-TMT) | < 10 ppm, typically < 5 ppm | [8] |
| Aqueous Ammonia Wash | < 50 ppm | [9] |
Note: The actual residual copper levels can be influenced by factors such as the initial copper concentration, the nature of the ligands used, and the specific properties of the product.
Experimental Protocols
Protocol 1: Copper Removal Using a Solid-Supported Scavenger Resin
This protocol is ideal for water-soluble products derived from this compound as it avoids liquid-liquid extractions.
Workflow Diagram:
Caption: Workflow for copper removal with scavenger resins.
Detailed Steps:
-
Determine the amount of scavenger: Calculate the molar amount of copper catalyst used in your reaction. A general starting point is to use 4-8 molar equivalents of the scavenger resin.
-
Addition of scavenger: Once the click reaction is complete, add the solid scavenger resin directly to the aqueous reaction mixture.
-
Stirring: Stir the suspension vigorously at room temperature. The required time can range from 1 to 16 hours, depending on the specific scavenger and reaction conditions. You can monitor the progress by taking small aliquots of the solution and analyzing for residual copper using techniques like ICP-MS.[10][11][12]
-
Filtration: Once the copper has been sufficiently removed, filter the mixture through a fritted funnel to remove the resin.
-
Rinsing: Wash the collected resin with a small amount of water to recover any adsorbed product.
-
Work-up: Combine the filtrate and the washings. The purified product can then be isolated by removing the water, for example, by lyophilization (freeze-drying).
Protocol 2: Copper Removal by Precipitation
This protocol is useful when the triazole product is highly soluble in the reaction solvent (e.g., water or an alcohol/water mixture) and the copper can be precipitated as an insoluble salt.
Workflow Diagram:
Caption: Workflow for copper removal by precipitation.
Detailed Steps:
-
Choice of Precipitating Agent: A common method involves converting the copper catalyst to an insoluble form. For example, adding a base like a 1 M sodium hydroxide solution can precipitate copper(II) hydroxide.
-
Precipitation: To the reaction mixture, slowly add the precipitating agent with vigorous stirring. The formation of a solid precipitate should be observed.
-
Complete Precipitation: Ensure that enough precipitating agent has been added to remove all the copper from the solution. This can often be judged by a change in the color of the supernatant (the liquid above the solid).
-
Filtration: Filter the mixture to remove the precipitated copper salt. A pad of celite can be used to aid in the filtration of fine particles.
-
Washing: Wash the filter cake with a suitable solvent (the same as the reaction solvent) to recover any entrained product.
-
Product Isolation: The product can be isolated from the combined filtrate and washings by standard methods, such as solvent evaporation under reduced pressure or lyophilization.
Protocol 3: Copper Removal using Reverse-Phase Flash Chromatography
This protocol is particularly useful for purifying polar, water-soluble compounds that are difficult to separate by other means.
Logical Relationship Diagram:
Caption: Logic of reverse-phase chromatography for polar compounds.
Detailed Steps:
-
Prepare the Column: Pack a flash chromatography column with a reverse-phase silica gel (e.g., C18).
-
Equilibrate the Column: Run the initial mobile phase solvent mixture (e.g., a high percentage of water with a low percentage of an organic solvent like acetonitrile or methanol) through the column until the baseline is stable.
-
Load the Sample: Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the Product: Start the elution with a high concentration of the polar solvent (water) and gradually increase the concentration of the less polar organic solvent (acetonitrile or methanol). The highly polar triazole product should elute early, while the less polar copper complexes will be retained longer on the column.
-
Collect and Analyze Fractions: Collect fractions and analyze them by a suitable method (e.g., TLC or LC-MS) to identify the fractions containing the pure product.
-
Isolate the Product: Combine the pure fractions and remove the solvent, typically by lyophilization, to obtain the copper-free product.
References
- 1. sopachem.com [sopachem.com]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selekt.biotage.com [selekt.biotage.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. biotage.com [biotage.com]
- 6. chromtech.com [chromtech.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in copper analyses by inorganic mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-ICP-MS method for the determination of "extractable copper" in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for 3-Azidopropanol Functionalization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the functionalization of 3-Azidopropanol. The information is presented in a clear question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for functionalizing this compound?
A1: The primary methods for functionalizing this compound are through "click chemistry," a set of biocompatible reactions known for their high yields and specificity.[1] The two most common click reactions used are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide group of this compound with a terminal alkyne, forming a stable 1,4-disubstituted 1,2,3-triazole.[2][3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide group of this compound.[4][5] The high ring strain of the cyclooctyne allows the reaction to proceed without a catalyst, making it ideal for applications in living systems where copper toxicity is a concern.[4]
Q2: How can I monitor the progress of my this compound functionalization reaction?
A2: Reaction progress can be monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to visualize the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information about the reaction mixture, allowing for the identification of starting materials, products, and any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of signals corresponding to the starting materials and the appearance of new signals from the triazole product.
Q3: What are the key safety considerations when working with this compound?
A3: this compound, like other organic azides, should be handled with care as they can be energetic.[6] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Work in a well-ventilated fume hood. Avoid contact with heavy metals, as this can lead to the formation of explosive heavy metal azides.[6]
Troubleshooting Guides
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q: My CuAAC reaction with this compound has a low yield. What are the possible causes and solutions?
A: Low yields in CuAAC reactions are a common issue. Here are several potential causes and troubleshooting steps:
-
Cause: Oxidation of the Cu(I) catalyst to the inactive Cu(II) state.
-
Solution: Ensure your reaction is properly deoxygenated by bubbling an inert gas (argon or nitrogen) through your solvent.[7] Always use freshly prepared solutions of the reducing agent, such as sodium ascorbate.[8] The use of a stabilizing ligand like TBTA or THPTA can also protect the Cu(I) catalyst from oxidation.[7][9]
-
-
Cause: Impure reagents or starting materials.
-
Solution: Ensure your this compound, alkyne, and solvents are of high purity. Impurities can interfere with the catalyst.
-
-
Cause: Inefficient copper catalyst.
-
Cause: Inappropriate solvent.
-
Solution: While CuAAC is tolerant of many solvents, the reaction rate can be solvent-dependent.[6] Mixtures of water with organic solvents like t-BuOH, DMSO, or DMF are commonly used. Test different solvent systems to find the optimal one for your specific substrates.
-
Q: I am observing a precipitate in my CuAAC reaction. What is it and how can I avoid it?
A: A common issue, especially with terminal alkynes, is the formation of a reddish-brown precipitate, which is often a copper-acetylide complex.
-
Solution: The order of reagent addition can be crucial. It is often recommended to add the copper catalyst to the mixture of the azide and alkyne last, after the addition of the reducing agent and ligand. Using a stabilizing ligand like THPTA can also help to keep the copper species in solution.[11]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Q: My SPAAC reaction is very slow. How can I increase the reaction rate?
A: While SPAAC is generally efficient, the reaction kinetics can be slow in some cases.
-
Solution:
-
Choice of Cyclooctyne: The reactivity of the cyclooctyne is a major factor. DBCO and BCN are common choices, with DBCO generally showing faster kinetics.[7]
-
Solvent: The reaction rate can be influenced by the solvent. While aqueous buffers are common for biological applications, the addition of organic co-solvents can sometimes improve the rate, provided they do not negatively impact the stability of your biomolecules.[12]
-
pH: The pH of the reaction medium can affect the rate of SPAAC reactions, especially when dealing with biomolecules whose charge state can change with pH.[13][14] Experiment with a range of pH values (typically between 4 and 9) to find the optimum for your system.[5]
-
Temperature: Increasing the temperature can modestly increase the reaction rate, but this must be balanced with the thermal stability of your reactants.[15]
-
Q: I am having solubility issues with my cyclooctyne reagent in my aqueous buffer. What can I do?
A: Many cyclooctyne reagents are hydrophobic and can have poor solubility in aqueous solutions.
-
Solution:
-
Use a PEGylated Cyclooctyne: Several commercially available cyclooctynes are modified with polyethylene glycol (PEG) linkers to enhance their water solubility.
-
Add a Co-solvent: The addition of a small amount of a water-miscible organic solvent like DMSO or DMF (typically 5-10%) can help to solubilize the cyclooctyne without significantly perturbing biological systems.
-
Prepare a Concentrated Stock: Dissolve the cyclooctyne in a water-miscible organic solvent like DMSO to create a concentrated stock solution. This stock can then be added to the aqueous reaction mixture, ensuring the final concentration of the organic solvent is low.
-
Data Presentation
Table 1: Reaction Conditions for CuAAC Functionalization of this compound
| Alkyne Partner | Copper Source (mol%) | Ligand (mol%) | Reducing Agent (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | CuSO₄ (1) | THPTA (5) | Sodium Ascorbate (10) | tBuOH/H₂O (1:1) | 12 | 25 | 95 | [16] |
| Propargyl Alcohol | CuI (1) | None | None | CH₂Cl₂ | 24 | 25 | 80-90 | [17] |
| 1-Ethynylcyclohexanol | CuI (1) | None | None | CH₂Cl₂ | 24 | 25 | 85 | [17] |
| 3-O-propargyl-13α-estrone | CuI (10) | None | None | THF | 24 | 25 | 68 | [18] |
| Various Alkynes | CuI (1) | Et₃N (10) | None | Cyrene™ | 12 | 30 | 80-96 | [8] |
Table 2: Reaction Conditions for SPAAC Functionalization of this compound
| Cyclooctyne Partner | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| DBCO-amine | PBS (pH 7.4) | 1 | 37 | >95 | [14] |
| BCN-PEG4-alkyne | PBS (pH 7.4) | 4-12 | 25 | High | [4] |
| DIBAC | Aqueous Buffer | Variable | 25 | High | [12] |
| BCN | MeOD | < 1 | 25 | Quantitative | [19] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 M in DMF).
-
Prepare a stock solution of the alkyne-containing substrate in the same solvent.
-
Prepare a stock solution of CuSO₄·5H₂O in water (e.g., 50 mM).
-
Prepare a stock solution of a ligand like THPTA in water (e.g., 250 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne substrate.
-
Add this compound (typically 1.1-1.5 equivalents).
-
Add the solvent (e.g., a 1:1 mixture of t-BuOH and water).
-
Add the THPTA solution (5 mol%).
-
Add the CuSO₄ solution (1 mol%).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (10 mol%).
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute solution of EDTA to remove copper salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[20]
-
Protocol 2: General Procedure for SPAAC Reaction
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the cyclooctyne reagent (e.g., DBCO-PEG4-amine) in a water-miscible solvent like DMSO.
-
-
Reaction Setup:
-
In a reaction vial, add the solution of your substrate to be functionalized (if applicable).
-
Add the this compound solution (typically 1.5-2 equivalents).
-
Add the cyclooctyne stock solution (1 equivalent). Ensure the final concentration of the organic solvent is low (e.g., <5%).
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature or 37°C.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Purification methods will vary depending on the product. For small molecules, purification can be achieved by reverse-phase HPLC. For biomolecules, size-exclusion chromatography or dialysis can be used to remove excess reagents.
-
Signaling Pathway and Experimental Workflow Diagrams
Phospholipase D (PLD) Signaling Pathway
This compound can be used as a chemical probe to study the activity of Phospholipase D (PLD), an important enzyme in cell signaling.[21] PLD hydrolyzes phosphatidylcholine (PC) to produce phosphatidic acid (PA), a key second messenger.[21][22] In the presence of a primary alcohol like this compound, PLD catalyzes a transphosphatidylation reaction, producing a phosphatidylazide. This modified lipid can then be tagged with a fluorescent probe via click chemistry, allowing for the visualization of PLD activity.[21]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 8. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 9. KEGG PATHWAY: map04072 [genome.jp]
- 10. lFacile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of Strain-Promoted Azide-Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structure and Regulation of Human Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Unsung Hero of Bioconjugation: A Comparative Guide to 3-Azidopropanol
In the intricate world of bioconjugation, the choice of a chemical linker is paramount to the success of creating precisely engineered biomolecules for research, diagnostics, and therapeutics. Among the plethora of available reagents, 3-Azidopropanol, a simple yet versatile bifunctional molecule, offers a unique set of advantages. This guide provides an objective comparison of this compound with other common azide-containing linkers, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their bioconjugation strategies.
The Power of Simplicity: Introducing this compound
This compound is a short, hydrophilic linker featuring a terminal azide group and a hydroxyl group.[1] This minimalist structure is its greatest strength, offering a straightforward and efficient means to introduce an azide moiety onto a biomolecule. The azide group is a key player in the realm of "click chemistry," most notably in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[2][3] These reactions are renowned for their high efficiency, selectivity, and biocompatibility, making them ideal for conjugating molecules in complex biological environments.[1][4]
The hydroxyl group of this compound can be readily activated or modified to react with various functional groups on a biomolecule, such as carboxylic acids or activated esters, enabling its covalent attachment. Once incorporated, the azide group serves as a versatile handle for subsequent conjugation with an alkyne-modified molecule, forming a stable triazole linkage.[5]
Performance Comparison: this compound vs. Alternative Azide Linkers
While specific kinetic data for this compound in direct comparison with a wide range of other linkers is not extensively documented in a single study, its performance can be inferred from the behavior of primary alkyl azides in click chemistry reactions. The following tables summarize the general characteristics and available quantitative data for different classes of azide linkers to provide a comparative overview.
Table 1: Qualitative Performance Comparison of Azide Linkers
| Feature | This compound (Primary Alkyl Azide) | PEGylated Azide Linkers | Aromatic Azide Linkers |
| Structure & Size | Small, simple, minimal steric hindrance. | Long, flexible polyethylene glycol chain. | Rigid, planar aromatic core. |
| Solubility | Hydrophilic due to the hydroxyl group. | Generally high water solubility. | Varies with substituents, can be hydrophobic. |
| Steric Hindrance | Low, allowing for rapid reaction kinetics.[4] | Can be higher depending on PEG length. | Can be significant depending on substitution pattern. |
| Reactivity | High in both CuAAC and SPAAC.[4] | Generally high, but can be influenced by PEG chain. | Reactivity in CuAAC is influenced by electronic effects of the ring.[4] |
| Applications | Introducing a simple azide handle for subsequent conjugation. | Improving solubility and pharmacokinetic properties of bioconjugates. | Applications requiring rigid spacing or specific electronic properties. |
Table 2: Quantitative Comparison of Second-Order Rate Constants for SPAAC with Dibenzocyclooctyne (DBCO)
This table provides a quantitative measure of the intrinsic reactivity of different azide linkers in the absence of a copper catalyst.
| Azide Linker Type | Representative Linker | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Primary Alkyl Azide | (Similar to this compound) | ~0.90 |
| Secondary Alkyl Azide | 2-Azidopropanol | ~0.25 |
| Tertiary Alkyl Azide | 2-Azido-2-methylpropanol | ~4.7 x 10⁻⁶ |
| Aromatic Azide | Phenyl Azide | Varies with substitution |
Note: Data is synthesized from various sources and is intended for comparative purposes. Actual rates will depend on specific reaction conditions.[6]
Key Advantages of this compound
The data and qualitative comparisons highlight several key advantages of using this compound in bioconjugation:
-
High Reactivity: As a primary alkyl azide with minimal steric hindrance, this compound is expected to exhibit fast reaction kinetics in both CuAAC and SPAAC reactions, leading to higher conjugation efficiencies in shorter reaction times.[4][6]
-
Simplicity and Versatility: Its straightforward structure allows for easy incorporation into biomolecules through its hydroxyl group. The terminal azide then provides a reliable handle for a wide range of click chemistry applications.
-
Minimal Perturbation: The small size of this compound is less likely to interfere with the structure and function of the biomolecule to which it is conjugated, a critical consideration in drug development and biological studies.
Experimental Protocols
The following are generalized protocols for the use of azide linkers in bioconjugation.
Protocol 1: Protein Modification with this compound via NHS Ester Chemistry
This protocol describes the introduction of an azide group onto a protein by first activating the hydroxyl group of this compound and then reacting it with primary amines (e.g., lysine residues) on the protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent
-
Anhydrous DMF or DMSO
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Activation of this compound:
-
In a dry reaction vessel, dissolve this compound and a slight excess of DSC in anhydrous DMF or DMSO.
-
Add TEA or DIPEA to the mixture and stir at room temperature for 1-2 hours to form the NHS ester of 3-azidopropoxyacetic acid.
-
-
Protein Reaction:
-
Add the activated this compound solution to the protein solution. The molar ratio of the NHS ester to the protein will need to be optimized depending on the desired degree of labeling.
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.
-
-
Purification:
-
Remove the excess reagents and byproducts by size-exclusion chromatography or dialysis to obtain the azide-modified protein.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified protein with an alkyne-containing molecule.
Materials:
-
Azide-modified protein
-
Alkyne-containing molecule (e.g., a fluorescent dye, drug molecule)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand stock solution (e.g., 50 mM THPTA in water)
-
Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein and the alkyne-containing molecule in the reaction buffer. A typical molar excess of the alkyne is 10-50 fold over the protein.[2]
-
-
Catalyst Premix:
-
In a separate tube, premix the CuSO₄ solution and the ligand solution.[2]
-
-
Initiation of Reaction:
-
Add the catalyst premix to the protein-linker solution.[2]
-
-
Reduction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species. The final concentrations are typically in the range of 0.1-1 mM for copper and 0.5-5 mM for the reducing agent.[2]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the bioconjugate using an appropriate method such as size-exclusion chromatography to remove the catalyst and excess reagents.
-
Visualizing the Workflow and Chemistry
To further clarify the processes described, the following diagrams illustrate the experimental workflow and the underlying chemical reactions.
References
A Comparative Guide to the Reactivity of 3-Azidopropanol and 2-Azidoethanol in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Overall, both 3-azidopropanol and 2-azidoethanol are effective reagents for CuAAC reactions. However, subtle differences in their structure may lead to variations in reactivity. Theoretical considerations suggest that 2-azidoethanol may exhibit slightly faster reaction kinetics due to reduced steric hindrance and a more pronounced inductive effect. Conversely, the additional methylene group in This compound offers greater conformational flexibility , which could be advantageous in the synthesis of certain complex molecules or bioconjugates. The choice between these two reagents will ultimately depend on the specific requirements of the reaction, including the nature of the alkyne partner, desired reaction times, and the steric environment of the target molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 2-azidoethanol is presented in Table 1. These properties can influence their behavior in solution and their handling characteristics.
| Property | This compound | 2-Azidoethanol |
| CAS Number | 72320-38-8 | 1517-05-1 |
| Molecular Formula | C₃H₇N₃O | C₂H₅N₃O |
| Molecular Weight | 101.11 g/mol | 87.08 g/mol |
| Boiling Point | 64 °C at 2 Torr | 77 °C at 24 Torr |
| Density | 1.095 g/mL at 25 °C | 1.146 g/mL |
| Solubility | Miscible with water and polar organic solvents | Miscible with water and various organic solvents |
Reactivity Comparison
The reactivity of azides in CuAAC reactions is primarily influenced by steric and electronic factors.[4]
Steric Hindrance
Steric hindrance around the azide functional group can significantly impact the rate of reaction by impeding the approach of the copper-acetylide complex.[5]
-
2-Azidoethanol: The azide group is located on the second carbon of the ethanol backbone.
-
This compound: The azide group is on the third carbon of the propanol chain.
The additional methylene group in this compound places the azide group further from the hydroxyl group. While this increases the overall size of the molecule, it also provides more conformational flexibility. In contrast, the azide in 2-azidoethanol is in closer proximity to the end of the molecule, which may result in slightly less steric crowding around the reactive azide moiety, potentially allowing for a faster approach of the alkyne.
Electronic Effects
The electronic nature of the substituent attached to the azide group can influence its reactivity. The azide group itself is electron-withdrawing due to the high electronegativity of the nitrogen atoms, which is known as a negative inductive effect (-I).[6][7] This effect can influence the rate of the cycloaddition.
In both 2-azidoethanol and this compound, the electron-withdrawing azide group is attached to an alkyl chain. The inductive effect weakens with distance. Therefore, the azide group in 2-azidoethanol, being closer to the hydroxyl group, might experience a slightly stronger inductive pull, potentially making it more reactive.
Experimental Data and Performance
While no studies directly compare the kinetics of this compound and 2-azidoethanol in CuAAC reactions, isolated reports of their use provide some indication of their performance. High yields are generally reported for CuAAC reactions involving both molecules, often exceeding 80-90%.[1][8][9] For instance, a study involving the reaction of 2-azidoethanol with tripropargylamine in the presence of CuSO4 showed the disappearance of the starting materials over time, indicating a successful reaction.[10] Similarly, CuAAC reactions are expected to proceed efficiently with this compound.[11]
Reaction times for CuAAC are typically on the order of minutes to a few hours at room temperature, and both azido alcohols are expected to perform within this general timeframe.[12][13][14] The specific reaction time will be highly dependent on the reaction conditions, including the catalyst system, ligands, solvent, and the nature of the alkyne coupling partner.[15][16]
Experimental Protocols
Below are general protocols for performing a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. These can be adapted for use with either this compound or 2-azidoethanol.
Protocol 1: In Situ Generation of Copper(I)
This is a common and convenient method for performing CuAAC reactions.
Materials:
-
Azido alcohol (this compound or 2-azidoethanol)
-
Alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)
Procedure:
-
In a reaction vessel, dissolve the alkyne-containing molecule (1.0 equivalent) and the azido alcohol (1.1-1.5 equivalents) in the chosen solvent.
-
In a separate vial, prepare a fresh stock solution of copper(II) sulfate (e.g., 100 mM in water).
-
In another vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
To the stirred solution of the alkyne and azide, add the copper(II) sulfate solution (typically 1-5 mol%).
-
Add the sodium ascorbate solution (typically 5-10 mol%) to initiate the reaction. A color change may be observed, indicating the formation of the Cu(I) species.
-
Stir the reaction mixture at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).
-
Upon completion, the reaction can be worked up by quenching with water and extracting the product with an organic solvent. The product can then be purified by column chromatography if necessary.
Visualizing the Experimental Workflow
Logical Relationship of Reactivity Factors
The interplay of steric and electronic effects ultimately determines the reactivity of the azido alcohol in a CuAAC reaction.
Conclusion
Both this compound and 2-azidoethanol are highly effective reagents for copper-catalyzed azide-alkyne cycloaddition reactions. The choice between them may be guided by subtle considerations of steric and electronic effects. For reactions where maximizing the reaction rate is critical, 2-azidoethanol might be marginally preferred due to potentially lower steric hindrance and a slightly stronger inductive effect. However, for applications requiring greater linker flexibility or in systems where the hydroxyl group's proximity to the newly formed triazole is a factor, this compound presents a valuable alternative. In most standard applications, both reagents are expected to provide excellent yields and are reliable choices for the synthesis of 1,4-disubstituted 1,2,3-triazoles. Experimental validation under the specific reaction conditions is always recommended to determine the optimal reagent for a particular application.
References
- 1. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Observation of inductive effects that cause a change in the rate-determining step for the conversion of rhenium azides to imido complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glenresearch.com [glenresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of 3-Azidopropanol Conjugation: Mass Spectrometry and Its Alternatives
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise validation of molecular linkages is paramount. The "click chemistry" reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a widely used method for its efficiency and specificity. This guide provides an objective comparison of mass spectrometry and alternative techniques for the validation of conjugates formed using 3-Azidopropanol, a common bifunctional linker. Experimental data, detailed protocols, and visual workflows are presented to aid in the selection of the most appropriate validation strategy.
Performance Comparison of Validation Techniques
Mass spectrometry (MS) stands out for its high sensitivity and ability to provide precise mass information, directly confirming the successful conjugation and allowing for the determination of conjugation ratios. However, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chromatographic methods offer complementary information and can be valuable alternatives or supplements to MS analysis. The following table summarizes the key performance metrics of these techniques in the context of validating this compound conjugation.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Precise mass-to-charge ratio (m/z) of the conjugate, confirmation of covalent bond formation, identification of side products. | Detailed atomic-level structural information, confirmation of the triazole ring formation, localization of the conjugation site. | Purity of the conjugate, separation of conjugated from unconjugated species, quantification of reaction yield. |
| Sensitivity | High (picomole to femtomole)[1] | Low (micromole to millimole)[1] | Moderate (nanomole to picomole) |
| Quantitative Nature | Semi-quantitative (relative abundance); requires internal standards for absolute quantification.[1] | Highly quantitative; signal intensity is directly proportional to the number of nuclei.[2] | Highly quantitative with appropriate calibration. |
| Structural Detail | Provides molecular weight, and fragmentation patterns can give some structural insights. | Provides detailed information on chemical bonds and spatial arrangement of atoms. | No direct structural information. |
| Sample Requirements | Small sample amounts, but destructive. | Larger sample amounts required, non-destructive.[3] | Moderate sample amounts, can be collected for further analysis. |
| Throughput | High, especially with automation. | Low, longer acquisition times. | High, suitable for screening. |
| Instrumentation Cost | High | Very High | Moderate |
Experimental Protocols
Detailed methodologies for the validation of a this compound conjugate, for instance, with an alkyne-modified peptide, are provided below for both mass spectrometry and NMR spectroscopy.
Mass Spectrometry (LC-MS/MS) Protocol
This protocol outlines the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of a peptide conjugated with this compound.
1. Sample Preparation:
-
Reaction Quenching: After the click chemistry reaction, quench the reaction by adding EDTA to chelate the copper catalyst.
-
Purification: Purify the conjugate using reverse-phase HPLC to remove unreacted starting materials, catalyst, and other reagents.
-
Sample Dilution: Dilute the purified conjugate in an appropriate solvent, typically 0.1% formic acid in water/acetonitrile, to a final concentration of 1-10 pmol/µL.
2. LC-MS/MS System and Parameters:
-
HPLC System: A UHPLC system is recommended for optimal separation.[4]
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Ionization Mode: Positive ion mode.
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS: Data-dependent acquisition (DDA) of the top 5 most intense ions from the MS1 scan.
-
Collision Energy: Use a normalized collision energy of 25-35%.
3. Data Analysis:
-
Mass Confirmation: Identify the peak corresponding to the expected m/z of the conjugated peptide. The mass of the this compound-alkyne conjugate will be the sum of the masses of the peptide, the alkyne modification, and this compound (C3H7N3O, MW: 101.11 g/mol ).
-
Fragmentation Analysis: Analyze the MS/MS spectra to confirm the peptide sequence and identify fragment ions that include the this compound moiety, thus confirming the site of conjugation.
NMR Spectroscopy Protocol
This protocol describes the use of 1H and 13C NMR to confirm the formation of the triazole ring in a this compound conjugate.
1. Sample Preparation:
-
Purification: The conjugate must be highly purified (>95%) to obtain a clean NMR spectrum. This can be achieved by preparative HPLC.
-
Sample Dissolution: Dissolve 5-10 mg of the purified conjugate in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or D2O).
2. NMR Spectrometer and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
1H NMR:
-
Number of Scans: 16-64 scans.
-
Spectral Width: -2 to 12 ppm.
-
-
13C NMR:
-
Number of Scans: 1024-4096 scans.
-
Spectral Width: 0 to 200 ppm.
-
-
2D NMR (optional): COSY and HSQC experiments can be performed to aid in the assignment of protons and carbons.
3. Data Analysis:
-
Triazole Proton Signal: Look for a characteristic singlet peak in the 1H NMR spectrum between δ 7.5 and 8.5 ppm, which corresponds to the proton on the newly formed triazole ring.[5]
-
Disappearance of Reactant Signals: Confirm the disappearance of the signals corresponding to the alkyne proton (typically δ 2.5-3.5 ppm) and the protons adjacent to the azide group in this compound.
-
Triazole Carbon Signals: In the 13C NMR spectrum, identify the two new signals for the triazole ring carbons, typically in the range of δ 120-150 ppm.[5]
-
Shifts in Adjacent Proton/Carbon Signals: Observe shifts in the signals of the protons and carbons adjacent to the newly formed triazole ring, providing further evidence of successful conjugation.
Visualizing the Workflow and Chemistry
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the validation of this compound conjugation.
Caption: Reaction pathway for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
References
- 1. benchchem.com [benchchem.com]
- 2. NMR-Guided Mass Spectrometry for Absolute Quantitation of Human Blood Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 5. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Click Chemistry Reagents for Researchers and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful and versatile tool in chemical biology, drug discovery, and materials science.[1][2] Coined by K.B. Sharpless, the concept emphasizes reactions that are high-yielding, wide in scope, stereospecific, and simple to perform under benign conditions.[3][4] These reactions often involve the formation of carbon-heteroatom bonds and are characterized by a high thermodynamic driving force.[5] This guide provides a comparative analysis of common click chemistry reagents, offering experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in selecting the optimal reagents for their specific applications.[6]
Key Click Chemistry Reactions: A Comparative Overview
The most prominent click chemistry reactions include the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, and the Thiol-ene reaction. Each possesses distinct characteristics regarding reaction kinetics, biocompatibility, and experimental setup.
Quantitative Comparison of Click Chemistry Reactions
The choice of a click chemistry reaction often depends on the specific experimental context, particularly whether it is for in vitro or in vivo applications. The following table summarizes key quantitative parameters for the most common click chemistry reactions.
| Reaction Type | Reagents | Second-Order Rate Constant (M⁻¹s⁻¹) | Biocompatibility | Key Features |
| CuAAC | Azide, Terminal Alkyne, Copper(I) catalyst | 10² - 10⁵[7][8] | Moderate (Copper toxicity is a concern for live cells)[9] | High yields, fast kinetics, versatile for ex vivo applications.[7][10] |
| SPAAC | Azide, Strained Cyclooctyne (e.g., DBCO, BCN) | 10⁻³ - 1[10] | High | Copper-free, suitable for in vivo applications, but with slower kinetics than CuAAC and IEDDA.[7][10] |
| IEDDA | Tetrazine, Strained Alkene (e.g., TCO, Norbornene) | 1 - 10⁶[10] | High | Extremely fast kinetics, ideal for real-time imaging and low concentration applications.[7][11] |
| Thiol-ene | Thiol, Alkene | Variable (can be fast)[3] | High | Efficient for polymer modification and hydrogel synthesis.[3] |
In-Depth Analysis of Click Chemistry Reagents
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, involving the 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a stable 1,2,3-triazole ring.[3][12] This reaction is known for its high efficiency and reliability.[13]
Reaction Mechanism:
The copper(I) catalyst is crucial as it accelerates the reaction by orders of magnitude compared to the uncatalyzed thermal reaction.[8] The mechanism is believed to proceed through a stepwise pathway involving a copper acetylide intermediate.[4][12]
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: General Procedure for CuAAC Labeling of a Protein in a Cell Lysate
This protocol provides a general guideline for labeling an azide- or alkyne-modified protein in a complex biological sample.
Materials:
-
Protein lysate containing the modified protein (1-5 mg/mL)
-
Azide or alkyne detection reagent (e.g., a fluorescent probe with the complementary functional group)
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water)[14][15]
-
Sodium ascorbate stock solution (300 mM in water, freshly prepared)[14][15]
-
Phosphate-buffered saline (PBS)
Procedure:
-
In a microcentrifuge tube, combine 50 µL of the protein lysate with 90 µL of PBS.[15]
-
Add 20 µL of the 2.5 mM azide or alkyne detection reagent.[15]
-
Add 10 µL of the 100 mM THPTA solution and vortex briefly. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst.[14][15]
-
Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.[15]
-
To initiate the reaction, add 10 µL of the 300 mM sodium ascorbate solution and vortex. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.[14][15]
-
Protect the reaction from light and incubate for 30 minutes at room temperature.[14]
-
The labeled protein is now ready for downstream analysis, such as gel electrophoresis or mass spectrometry.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity associated with the copper catalyst in CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[16] This reaction utilizes a strained cyclooctyne, which reacts with an azide without the need for a catalyst.[5]
Reaction Mechanism:
The high ring strain of the cyclooctyne provides the driving force for the reaction.[10]
Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocol: General Procedure for SPAAC Labeling on Live Cells
This protocol outlines a general procedure for labeling cell surface glycans that have been metabolically engineered to express azides.
Materials:
-
Cells with azide-labeled surface molecules
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-488)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency.
-
Metabolically label the cells with an azide-containing sugar (e.g., Ac₄ManNAz) for a sufficient period to ensure its incorporation into cell surface glycans.
-
Wash the cells twice with PBS to remove any un-incorporated azide sugar.
-
Prepare a solution of the cyclooctyne-fluorophore conjugate in cell culture medium at the desired concentration (typically 10-100 µM).
-
Incubate the cells with the cyclooctyne-fluorophore solution for 30-60 minutes at 37°C.
-
Wash the cells three times with PBS to remove any unreacted probe.
-
The cells are now fluorescently labeled and can be visualized by microscopy or analyzed by flow cytometry.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction is one of the fastest bioorthogonal reactions currently known, proceeding with second-order rate constants up to 10⁶ M⁻¹s⁻¹.[10] It involves the reaction of an electron-poor diene, typically a tetrazine, with an electron-rich dienophile, such as a strained trans-cyclooctene (TCO).[11]
Reaction Mechanism:
The reaction is a [4+2] cycloaddition that results in the formation of a dihydropyrazine product and the release of nitrogen gas.[11]
Caption: Mechanism of the Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction.
Experimental Protocol: General Procedure for IEDDA-based Pre-targeted Imaging
This protocol describes a two-step pre-targeting approach for in vivo imaging.
Materials:
-
A targeting molecule (e.g., an antibody) conjugated to a TCO.
-
A tetrazine-labeled imaging agent (e.g., a fluorescent dye or a radiotracer).
-
Animal model.
Procedure:
-
Administer the TCO-conjugated antibody to the animal model and allow sufficient time for it to accumulate at the target site and for the unbound conjugate to clear from circulation.
-
Administer the tetrazine-labeled imaging agent.
-
The tetrazine will rapidly react with the TCO-conjugated antibody at the target site via the IEDDA reaction.
-
Perform imaging at an appropriate time point to visualize the localization of the imaging agent at the target site.
Experimental Workflow and Logical Relationships
The following diagram illustrates a general workflow for a typical bioconjugation experiment using click chemistry, highlighting the logical relationships between the different stages.
Caption: General experimental workflow for bioconjugation using click chemistry.
Conclusion
The selection of a click chemistry reagent is a critical decision that significantly impacts the outcome of an experiment. CuAAC remains a robust and highly efficient method for ex vivo applications where copper toxicity is not a concern.[7] For live-cell and in vivo studies, the biocompatible SPAAC and the exceptionally rapid IEDDA reactions offer powerful alternatives.[7][16] By understanding the comparative advantages and limitations of each reaction, as outlined in this guide, researchers and drug development professionals can make informed choices to advance their scientific goals.
References
- 1. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Click Chemistry reagents from Jena Bioscience [bio-connect.nl]
- 10. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nobelprize.org [nobelprize.org]
- 12. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. confluore.com [confluore.com]
- 16. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
Assessing the Biocompatibility of 3-Azidopropanol Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the biocompatibility of chemical probes and building blocks is paramount. This guide provides a comprehensive comparison of the biocompatibility of 3-Azidopropanol and its derivatives, offering supporting experimental data and detailed protocols to inform the selection of appropriate compounds for biological applications.
The increasing use of azide-alkyne cycloaddition reactions, or "click chemistry," in drug development, bioconjugation, and cellular imaging has brought a variety of azide-containing reagents to the forefront of chemical biology. Among these, this compound and its derivatives are valued for their utility as small, functionalized building blocks. However, the introduction of any exogenous compound into a biological system necessitates a thorough evaluation of its potential toxicity. This guide aims to provide a consolidated resource for assessing the biocompatibility of these important chemical tools.
Cytotoxicity Profile
The cytotoxic potential of a compound is a primary indicator of its biocompatibility. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. While specific IC50 values for this compound are not widely reported in publicly available literature, data for related azide-containing compounds and general trends for short-chain alcohols can provide valuable context.
One study on azido-propargyloxy 1,3,5-triazine derivatives demonstrated that the presence of an azide group directly influences cytotoxicity. For instance, a diazide compound exhibited the greatest toxic effect on M-HeLa, Vero, and FetMSC cell lines, while a monazide compound showed more moderate cytotoxicity.[1] This suggests that the number of azide moieties within a molecule can correlate with its cytotoxic potential.
Furthermore, a study on isoindole-1,3-dione derivatives bearing an azido group showed that these compounds inhibited the growth of A549 and HeLa cells and caused membrane damage in a dose-dependent manner.[2] This highlights the importance of the overall molecular structure in determining the cytotoxic effects of azide-containing molecules.
| Compound/Class | Cell Line(s) | IC50/Toxicity Data | Reference |
| Azido-propargyloxy 1,3,5-triazine (monazide) | M-HeLa | IC50 = 90–99 µM | [1] |
| Azido-propargyloxy 1,3,5-triazine (diazide) | M-HeLa, Vero, FetMSC | Highest toxicity among tested triazines | [1] |
| Isoindole-1,3-dione derivatives (with azide) | A549, HeLa | Dose-dependent cytotoxicity and membrane damage | [2] |
| Short-chain alcohols (general) | Various | Cytotoxicity varies with chain length and cell type |
Genotoxicity and Mutagenicity
A critical aspect of biocompatibility is the assessment of a compound's potential to damage genetic material, known as genotoxicity, which can lead to mutations and potentially cancer. A significant finding in this area comes from a study on 3-azido-1,2-propanediol (azidoglycerol), a compound structurally very similar to this compound. This study demonstrated that 3-azido-1,2-propanediol is a potent mutagen in human TK6 cells, with its mutagenic activity being comparable to known alkylating agents.[3]
The mechanism of azide-induced mutagenicity is believed to involve metabolic activation. Inorganic azides can be converted in biological systems to the mutagenic metabolite L-azidoalanine. This metabolite, or a subsequent derivative, is thought to be the ultimate mutagen that interacts with DNA.[3] The potent ability of an organic azide like 3-azido-1,2-propanediol to induce base substitutions in a mammalian system raises a significant alert regarding the potential genotoxicity of related compounds.[3]
In Vivo Toxicity
Data on the in vivo toxicity of this compound and its simple derivatives is limited in the available literature. General toxicological information on short-chain alcohols indicates that their toxicity can vary depending on the specific compound and the route of administration.[4][5] For fragrance ingredients, a toxicological assessment of aryl alkyl alcohol simple acid esters, which share some structural similarities, found low acute toxicity and no significant effects in repeat-dose toxicity studies.[6] However, direct extrapolation of these findings to this compound requires caution due to the presence of the reactive azide group. Further in vivo studies are necessary to fully characterize the systemic effects, target organs, and potential long-term consequences of exposure to this compound and its derivatives.
Experimental Protocols
To aid researchers in their biocompatibility assessments, this section provides detailed methodologies for key experiments.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivative) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Genotoxicity Assessment: In Vitro Micronucleus Test
The in vitro micronucleus test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei containing lagging chromosome fragments or whole chromosomes.
Protocol:
-
Cell Culture: Culture a suitable cell line, such as human lymphoblastoid TK6 cells, in appropriate medium.
-
Compound Exposure: Expose the cells to various concentrations of the test compound for a period that covers one and a half to two normal cell cycle lengths. Include positive and negative controls.
-
Cytochalasin B Treatment: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, subject them to a mild hypotonic treatment, and fix them. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: Analyze the frequency of micronucleated cells for a statistically significant increase compared to the negative control.
Visualizing Biocompatibility Assessment and Potential Cellular Interactions
To provide a clearer understanding of the experimental processes and potential biological interactions, the following diagrams have been generated.
Conclusion and Future Directions
The available evidence suggests that while this compound and its derivatives are useful tools in chemical biology, their potential for cytotoxicity and, notably, genotoxicity should not be overlooked. The finding that a close structural analog, 3-azido-1,2-propanediol, is a potent mutagen in human cells underscores the necessity for careful biocompatibility screening of any new azide-containing compound intended for biological applications.
For researchers and drug development professionals, this means that a thorough in vitro assessment of cytotoxicity and genotoxicity should be a standard procedure before employing these compounds in cellular or in vivo models. The experimental protocols provided in this guide offer a starting point for such evaluations.
Future research should focus on generating more comprehensive biocompatibility data for this compound and a wider range of its derivatives. This includes determining IC50 values across multiple cell lines, conducting a broader panel of genotoxicity assays, and performing in vivo toxicity studies to understand their systemic effects. Elucidating the specific cellular signaling pathways that are perturbed by these compounds will also be crucial for a complete understanding of their biological impact. By building a more extensive database of biocompatibility information, the scientific community can ensure the safe and effective use of these valuable chemical probes.
References
- 1. Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers [mdpi.com]
- 2. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 3. Buy 3-Azido-1,2-propanediol | 73018-98-1 [smolecule.com]
- 4. Experimental In Vivo Toxicity Models for Alcohol Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental In Vivo Toxicity Models for Alcohol Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A toxicological and dermatological assessment of aryl alkyl alcohol simple acid ester derivatives when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Analysis of Biomolecule Labeling: 3-Azidopropanol Incorporation vs. Alternative Methods
In the dynamic fields of chemical biology and drug development, the ability to specifically label and quantify biomolecules within living systems is paramount. This guide provides a comprehensive comparison of metabolic labeling using 3-Azidopropanol and other prominent bioorthogonal labeling techniques. We present quantitative data, detailed experimental protocols, and visual workflows to assist researchers in selecting the optimal strategy for their specific applications.
Introduction to Bioorthogonal Labeling
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1][2] A common strategy involves the metabolic incorporation of a small molecule bearing a bioorthogonal functional group, such as an azide, into a target biomolecule.[1][2] This is followed by a highly specific reaction with a complementary probe, often carrying a fluorescent dye or an affinity tag, for detection and quantification.[1][2]
This compound is a small, cell-permeable molecule that can be metabolically incorporated into biomolecules, providing a handle for subsequent bioorthogonal reactions. While specific quantitative data on its incorporation efficiency is not extensively documented in peer-reviewed literature, its utility can be inferred from studies on similar small azide-containing molecules. This guide will compare the this compound labeling workflow with well-established alternatives, namely metabolic labeling with the amino acid analog L-azidohomoalanine (AHA) and with azido-sugars.
Quantitative Comparison of Bioorthogonal Labeling Chemistries
The choice of a bioorthogonal labeling strategy is often a trade-off between reaction kinetics, specificity, and potential cytotoxicity. The following tables provide a quantitative comparison of key performance metrics for different metabolic labeling precursors and the subsequent bioorthogonal ligation reactions.
Table 1: Comparison of Metabolic Labeling Precursors
| Feature | This compound | L-Azidohomoalanine (AHA) | Azido-Sugars (e.g., Ac4ManNAz) |
| Target Biomolecules | Potentially proteins and lipids through various metabolic pathways.[3] | Newly synthesized proteins (methionine surrogate).[4] | Glycoproteins and glycans.[5][6] |
| Incorporation Efficiency | Not quantitatively reported in literature. | High, can be dose-dependent.[7] | Dose-dependent, saturation can be reached.[5] |
| Specificity | May be incorporated into multiple classes of biomolecules. | High for newly synthesized proteins. | High for glycoconjugates. |
| Potential Cytotoxicity | Not extensively studied, but high concentrations of some azide-containing compounds can be toxic.[8] | Generally low at optimal concentrations.[9] | Can be toxic at high concentrations.[8] |
| Typical Concentration | To be determined empirically. | 1-4 mM in methionine-free media.[10] | 10-50 µM.[11] |
Table 2: Comparison of Bioorthogonal Ligation Reactions
| Reaction | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Staudinger Ligation | Azide + Phosphine | ~10⁻³[12][13][14] | Traceless (no residual atoms in the product), catalyst-free. | Slow kinetics, phosphine reagents can be susceptible to oxidation.[12][13][14] |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | ~10² - 10³ | Fast and high yielding. | Requires copper catalyst which can be toxic to cells.[1][2] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DBCO) | ~10⁻¹ - 1 | Copper-free, suitable for live-cell imaging. | Strained alkynes are larger which may affect substrate uptake and reactivity. |
| Inverse Electron Demand Diels-Alder (IEDDA) | Tetrazine + Strained Alkene (e.g., TCO) | up to 10⁶[15][16][17] | Exceptionally fast kinetics, catalyst-free. | Tetrazine and strained alkene probes can be larger and more complex to synthesize. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for metabolic labeling with AHA and subsequent detection via click chemistry, as well as a protocol for the highly efficient IEDDA reaction.
Protocol 1: Metabolic Labeling of Newly Synthesized Proteins with AHA and Biotinylation via Click Chemistry
This protocol describes the pulse-labeling of newly synthesized proteins in mammalian cells with L-azidohomoalanine (AHA) and subsequent biotinylation for enrichment and analysis.
Materials:
-
Methionine-free cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-azidohomoalanine (AHA)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-alkyne
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Copper (II) sulfate (CuSO₄)
-
Sodium ascorbate
Procedure:
-
Cell Culture and Methionine Depletion:
-
Culture cells to 70-80% confluency.
-
Aspirate the growth medium, wash cells once with warm PBS, and incubate in methionine-free medium supplemented with dFBS for 30-60 minutes to deplete intracellular methionine.[9]
-
-
AHA Labeling:
-
Remove the starvation medium and add AHA labeling medium (methionine-free medium supplemented with dFBS and 1-4 mM AHA).
-
Incubate cells for the desired labeling period (e.g., 1-4 hours).[9]
-
After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
-
Cell Lysis:
-
Lyse the cells in an appropriate lysis buffer containing protease inhibitors.
-
Quantify the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the following reagents in order to the final concentrations:
-
Biotin-alkyne: 100 µM
-
TBTA: 100 µM (to stabilize the Cu(I) catalyst)
-
CuSO₄: 1 mM
-
-
Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.[9]
-
Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
-
The biotin-tagged proteins are now ready for enrichment using streptavidin beads and subsequent mass spectrometry analysis.
-
Protocol 2: Protein-Protein Conjugation via Inverse Electron Demand Diels-Alder (IEDDA) Ligation
This protocol outlines the conjugation of two proteins using the highly efficient tetrazine-trans-cyclooctene (TCO) ligation.
Materials:
-
Protein A functionalized with a TCO moiety
-
Protein B functionalized with a tetrazine moiety
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Reaction Setup:
-
Dissolve the TCO-functionalized Protein A and tetrazine-functionalized Protein B in PBS.
-
Mix the two protein solutions in a 1:1 molar ratio. For optimal results, a slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be used.[18]
-
-
Ligation Reaction:
-
Monitoring the Reaction (Optional):
-
The progress of the reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine, which corresponds to a decrease in absorbance between 510 and 550 nm.[15]
-
-
Purification:
-
The final protein-protein conjugate can be purified from any unreacted proteins using size-exclusion chromatography.[18]
-
Visualization of Workflows and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.
Conclusion
The selection of a bioorthogonal labeling strategy is a critical decision in experimental design. While this compound offers a potentially versatile tool for metabolic labeling, its quantitative performance has not been as thoroughly characterized as alternatives like AHA and azido-sugars. For applications requiring high temporal resolution and specificity for newly synthesized proteins, AHA is a well-established choice. For studying glycosylation, azido-sugars are the preferred precursors.
The subsequent ligation chemistry also presents a range of options, with the IEDDA reaction offering exceptionally fast kinetics for applications where speed is critical, while SPAAC provides a robust, copper-free alternative for live-cell imaging. By carefully considering the quantitative data and protocols presented in this guide, researchers can make informed decisions to best suit their experimental needs and advance their research in understanding complex biological systems.
References
- 1. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Bioorthogonal pro-metabolites for profiling short chain fatty acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Small Molecule 2‑Azido-2-deoxy-glucose Is a Metabolic Chemical Reporter of O‑GlcNAc Modifications in Mammalian Cells, Revealing an Unexpected Promiscuity of O‑GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
- 16. Frontiers | Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering [frontiersin.org]
- 17. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Confirmation of 3-Azidopropanol Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural confirmation of adducts formed from 3-azidopropanol via click chemistry. It is designed to offer an objective analysis of the performance of this compound in bioconjugation applications, supported by experimental data and detailed protocols. We will also explore alternative azido-alcohols to provide a broader context for reagent selection.
Introduction to this compound in Click Chemistry
This compound is a versatile bifunctional linker molecule widely employed in bioconjugation and materials science. Its structure incorporates a terminal azide group, which can readily participate in click chemistry reactions, and a primary hydroxyl group that allows for further functionalization. The most common applications of this compound involve the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), both of which lead to the formation of stable triazole linkages. These reactions are valued for their high efficiency, specificity, and biocompatibility.[1][2][3][4][5]
Structural Confirmation of this compound Adducts: A Case Study
To illustrate the process of structural confirmation, we will examine the reaction of this compound with two different alkynes: a simple terminal alkyne (propargyl alcohol) and a more complex internal alkyne (an oleate derivative).
Case Study 1: Reaction with Propargyl Alcohol (CuAAC)
The reaction between this compound and propargyl alcohol via CuAAC yields a 1,4-disubstituted triazole. The structure of this adduct can be unequivocally confirmed by a combination of spectroscopic techniques.
Table 1: Spectroscopic Data for the Adduct of this compound and Propargyl Alcohol
| Spectroscopic Technique | Key Observations |
| ¹H NMR | A characteristic singlet for the triazole proton (H-5) is observed. |
| ¹³C NMR | Signals corresponding to the two carbon atoms of the triazole ring appear in the aromatic region. |
| IR Spectroscopy | Disappearance of the strong azide stretch (~2100 cm⁻¹) from this compound and the terminal alkyne C-H stretch (~3300 cm⁻¹) from propargyl alcohol. |
| Mass Spectrometry | The molecular ion peak corresponds to the expected mass of the triazole adduct. |
Case Study 2: Reaction with an Oleate Derivative (Esterification followed by CuAAC)
In this example, the hydroxyl group of this compound is first esterified with oleic acid to form 3-azido-1-propyl oleate. This azide-functionalized oleate can then undergo a CuAAC reaction.
Table 2: Spectroscopic Data for 3-Azido-1-propyl Oleate and its Triazole Adduct
| Compound | Spectroscopic Technique | Key Observations |
| 3-Azido-1-propyl oleate | ¹H NMR (400 MHz, CDCl₃) | δ = 5.34-5.31 (m, 2 H), 4.16-4.13 (t, J = 6.16 Hz, 2 H, H-1), 3.39-3.36 (t, J = 6.7 Hz, 2 H, H-3), 2.30-2.26 (t, J = 7.54 Hz, 2 H), 2.0-1.99 (dd, 4 H), 1.93-1.86 (qi, 2H, H-2), 1.62-1.59 (m, 2 H), 1.29-1.25 (d, br, 20 H), 0.88-0.85 (t, 3 H, CH₃)[6] |
| ¹³C NMR (100.4 MHz, CDCl₃) | δ = 173.87, 130.20, 129.91, 61.27 (C-1), 48.42 (C-3), 34.41, 32.08, 29.94, 29.87, 29.70, 29.50, 29.34, 29.30, 29.27, 28.37 (C-2), 27.40, 27.34, 25.11, 22.86, 14.29[6] | |
| IR Spectroscopy | A strong azide stretch is observed at 2089 cm⁻¹.[6] | |
| Triazole Adduct | ¹H NMR | Disappearance of the signals corresponding to the azide-adjacent methylene protons of the starting material and the appearance of new signals for the triazole ring and the protons of the newly attached moiety. |
| ¹³C NMR | Appearance of signals for the triazole ring carbons. | |
| Mass Spectrometry | Molecular ion peak consistent with the addition of the alkyne to the azide. |
Comparison with Alternative Azido-Alcohols
While this compound is a widely used reagent, other azido-alcohols with different linker lengths can be advantageous in certain applications. Here, we compare this compound with two common alternatives: 2-azidoethanol and 4-azido-1-butanol. The choice of linker can influence the solubility, flexibility, and steric hindrance of the final conjugate.
Table 3: Comparison of Common Azido-Alcohols
| Feature | 2-Azidoethanol | This compound | 4-Azido-1-butanol |
| Linker Length | C2 | C3 | C4 |
| Flexibility | Less flexible | Moderately flexible | More flexible |
| Potential for Steric Hindrance | Higher | Moderate | Lower |
| Reactivity in CuAAC | Generally similar to other primary azides | Generally similar to other primary azides | Generally similar to other primary azides |
| Commercial Availability | Readily available[7] | Readily available | Readily available |
The structural confirmation of adducts derived from these alternative azido-alcohols follows the same principles outlined for this compound, with the key differences in spectroscopic data arising from the different lengths of the alkyl chain.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis and characterization of this compound adducts.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO)
Procedure:
-
Dissolve the this compound and the terminal alkyne in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.
-
To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The order of addition is important to ensure the in situ reduction of Cu(II) to the active Cu(I) species.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be worked up by extraction or purified directly by column chromatography on silica gel to isolate the triazole adduct.
Protocol 2: Purification and Characterization
Purification:
-
Column Chromatography: This is the most common method for purifying the triazole adducts. The choice of solvent system for elution will depend on the polarity of the product.
-
Recrystallization: For solid products, recrystallization can be an effective purification technique.
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Dissolve the purified adduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the disappearance of starting material signals and the appearance of the characteristic triazole signals.
-
Infrared (IR) Spectroscopy: Analyze the purified adduct to confirm the disappearance of the azide (~2100 cm⁻¹) and terminal alkyne (~3300 cm⁻¹) stretches.
-
Mass Spectrometry (MS): Determine the molecular weight of the purified adduct to confirm the formation of the expected product.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways involving this compound.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of azide functionalities for subsequent bioconjugation via click chemistry. The structural confirmation of its adducts is straightforward and can be reliably achieved through a combination of standard spectroscopic techniques, primarily NMR, IR, and mass spectrometry. While alternative azido-alcohols with varying linker lengths are available and may offer advantages in specific contexts, this compound remains a robust and widely applicable choice for many research and development applications. The provided protocols and comparative data serve as a valuable resource for researchers designing and executing bioconjugation strategies.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. interchim.fr [interchim.fr]
- 4. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 5. クリックケミストリー試薬の概要 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. 2-Azidoethanol [webbook.nist.gov]
A Head-to-Head Battle of Crosslinkers: Benchmarking 3-Azidopropanol
For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of a crosslinker is a critical decision that profoundly impacts the outcome of their experiments. This guide provides an objective comparison of 3-Azidopropanol, a versatile click chemistry reagent, against two widely used classes of crosslinkers: N-hydroxysuccinimide (NHS) esters and maleimides. By presenting quantitative data, detailed experimental protocols, and clear visual aids, we aim to equip you with the necessary information to select the optimal crosslinking strategy for your specific application.
Executive Summary
This compound, utilized in bioorthogonal click chemistry reactions, offers exceptional specificity and stability. NHS esters are highly reactive towards primary amines, making them a popular choice for modifying lysine residues in proteins. Maleimides, on the other hand, exhibit high selectivity for thiol groups, commonly targeting cysteine residues. This guide will delve into a comparative analysis of these crosslinkers based on their reaction efficiency, stability of the formed linkage, and potential side reactions.
Quantitative Performance Data
The following tables summarize key quantitative parameters for this compound (via Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC), NHS esters, and maleimides. It is important to note that direct comparative studies under identical conditions are scarce; therefore, the data presented is a synthesis of values reported in the literature for similar model systems.
| Parameter | This compound (via SPAAC with BCN) | NHS Esters (e.g., BS3) | Maleimides | References |
| Target Functional Group | Alkyne (specifically strained alkynes like BCN, DBCO) | Primary Amines (-NH2) | Thiols (-SH) | [1],[2], |
| Reaction pH | Typically 4-9 (broad range) | 7.2 - 8.5 | 6.5 - 7.5 | [3],[2],[4] |
| Second-Order Rate Constant (k₂) | ~0.01 - 0.1 M⁻¹s⁻¹ (with BCN) | ~10 - 100 M⁻¹s⁻¹ | ~1000 M⁻¹s⁻¹ | [5] |
| Reaction Time | Minutes to a few hours | 30 minutes to 4 hours | Minutes to a few hours | [6],[2],[7] |
| Linkage Formed | Triazole | Amide | Thioether | [8],[2],[4] |
| Linkage Stability | Highly stable to hydrolysis and enzymatic cleavage | Stable, but can be cleaved by proteases | Generally stable, but can undergo retro-Michael reaction (thiol exchange) | [8],,[9] |
Note: The second-order rate constant for this compound is approximated based on data for similar small molecule azides like 2-azidoethanol reacting with BCN (bicyclo[6.1.0]nonyne), a common strained alkyne.[5] The rates for NHS esters and maleimides can vary significantly depending on the specific reagent and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for bioconjugation using this compound (via copper-catalyzed click chemistry), an NHS ester, and a maleimide.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol describes the conjugation of an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Degassed buffers
Procedure:
-
Protein Preparation: Prepare a solution of the alkyne-modified protein at a concentration of 1-5 mg/mL in degassed PBS.
-
Reagent Preparation (prepare fresh):
-
This compound solution: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) sulfate solution: Prepare a 20 mM stock solution in water.
-
THPTA solution: Prepare a 100 mM stock solution in water.
-
Sodium ascorbate solution: Prepare a 300 mM stock solution in water.
-
-
Reaction Setup:
-
To the protein solution, add this compound solution to a final concentration that is in 10-50 fold molar excess over the protein.
-
In a separate tube, premix the CuSO₄ solution and THPTA solution at a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the protein solution to a final copper concentration of 0.5-1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Remove excess reagents and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: Amine-Reactive Crosslinking using an NHS Ester
This protocol outlines the conjugation of a protein using a generic NHS ester crosslinker.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS), pH 7.2-8.0
-
NHS ester crosslinker
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
Crosslinker Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
Reaction: Add a 20- to 50-fold molar excess of the crosslinker solution to the protein solution while gently stirring.
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and quenching buffer by dialysis or gel filtration.
Protocol 3: Thiol-Reactive Crosslinking using a Maleimide
This protocol details the conjugation of a thiol-containing protein with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein in a degassed, thiol-free buffer (e.g., PBS with EDTA), pH 6.5-7.5
-
Maleimide reagent
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP, if disulfide bonds need to be reduced)
-
Quenching solution (e.g., free cysteine or β-mercaptoethanol)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10- to 20-fold molar excess of TCEP and incubating for 30 minutes at room temperature.
-
Maleimide Solution Preparation: Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.
-
Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Quench any unreacted maleimide by adding a quenching solution to a final concentration of 1-10 mM.
-
Purification: Purify the conjugate from excess reagents using size exclusion chromatography or dialysis.
Visualizing the Chemistries
To better understand the underlying mechanisms, the following diagrams illustrate the reaction pathways for each crosslinking chemistry.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.
Caption: NHS ester reaction with a primary amine on a protein.
Caption: Maleimide reaction with a thiol group on a protein.
Discussion and Recommendations
The choice between this compound, NHS esters, and maleimides is highly dependent on the specific requirements of the application.
Choose this compound (via Click Chemistry) when:
-
High specificity and bioorthogonality are paramount: The azide-alkyne reaction is highly selective and does not interfere with native biological functional groups.[10]
-
A highly stable linkage is required: The resulting triazole ring is resistant to hydrolysis and enzymatic cleavage.[8][11]
-
Site-specific modification is intended: The alkyne handle can be introduced at a specific site on the biomolecule through genetic or chemical methods.
Choose NHS Esters when:
-
Targeting primary amines (lysine residues) is desired: This is a common and effective method for labeling proteins.
-
A relatively fast and simple conjugation method is needed: NHS ester chemistry is well-established and straightforward to perform.[2]
-
Potential for multiple labeling is acceptable or desired: Most proteins have multiple surface-exposed lysine residues.
Choose Maleimides when:
-
Targeting thiols (cysteine residues) is the goal: Maleimides are highly selective for sulfhydryl groups.[4]
-
A more controlled and site-specific labeling is needed compared to NHS esters: Cysteine residues are generally less abundant than lysines.
-
The potential for retro-Michael addition is manageable: While generally stable, the thioether bond can be reversible under certain conditions, especially in the presence of other thiols.[9]
Conclusion
This compound, as a key component of the click chemistry toolkit, offers a powerful and robust method for bioconjugation, particularly when specificity and stability are critical. While NHS esters and maleimides remain valuable tools for their respective targets, the bioorthogonality of the azide-alkyne cycloaddition provides a distinct advantage in complex biological systems. By carefully considering the quantitative data, experimental protocols, and the specific goals of your research, you can confidently select the crosslinker that will best enable your scientific discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Combination of the amide-to-triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor-targeting, radiolabeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
Safety Operating Guide
Personal protective equipment for handling 3-Azidopropanol
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of 3-Azidopropanol. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this chemical in a laboratory setting. Adherence to these procedures is critical for personal safety and proper chemical management.
Hazard Summary
This compound is a useful reagent in click chemistry, but like other organic azides, it possesses potential hazards. It is classified as harmful if swallowed.[1][2] Organic azides, as a class, can be sensitive to heat, shock, friction, and light, and may decompose explosively under certain conditions.[3][4] It is crucial to avoid contact with heavy metals, as this can form highly shock-sensitive and explosive metal azides.[3][5]
Key Hazards:
-
Toxicity: Harmful if swallowed.[1][6][2] May cause irritation to the skin, eyes, and respiratory tract.
-
Explosion Hazard: Organic azides can be explosive, particularly when heated or subjected to shock.[3][4][7] The stability of organic azides is influenced by their carbon-to-nitrogen (C/N) ratio.
-
Reactivity: Reacts violently with several common laboratory chemicals, including carbon disulfide, bromine, nitric acid, and dimethyl sulfate.[5] It is crucial to avoid using halogenated solvents like dichloromethane or chloroform, as this can lead to the formation of highly unstable diazidomethane and triazidomethane.[3][4][5][8]
Personal Protective Equipment (PPE)
A thorough risk assessment of your specific procedure is necessary to select the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Level of Protection / Use Case |
| Eye & Face Protection | Safety Glasses with Side Shields | Minimum requirement for all work with or near the chemical. |
| Chemical Safety Goggles | Required for procedures with a risk of liquid splashes or when handling larger volumes. | |
| Face Shield | Required in conjunction with goggles when there is a significant splash hazard, such as when handling large quantities or during vigorous mixing.[4] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental, non-planned contact. Gloves should be removed and replaced immediately after contact with the chemical. |
| Silver Shield™/Nitrile Double Gloves | Recommended for handling azides of high toxicity.[7] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. | |
| Body Protection | Laboratory Coat | Minimum requirement for all laboratory work involving this compound.[4][8] |
| Chemical-Resistant Apron | Recommended when working with large quantities or where there is a significant risk of splashes. | |
| Respiratory Protection | Not typically required | No respiratory protection is needed under normal use conditions with adequate engineering controls (e.g., fume hood). |
| Air-Purifying Respirator | May be required if aerosols or mists are generated. | |
| Engineering Controls | Chemical Fume Hood | All handling of this compound must be conducted in a properly functioning chemical fume hood.[7][8] |
| Blast Shield | A blast shield is required for all azides known or expected to be explosive.[4][7][8] This should be used during the entire experiment, including setup, work-up, and cleaning.[4] |
Operational Plan: Step-by-Step Handling Protocol
Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[3]
-
Standard Operating Procedure (SOP): Write a detailed SOP for your specific experiment and have it approved by your principal investigator.[4]
-
Designate a Work Area: Conduct all work in a chemical fume hood.[7][8] The work area should be clean and free of unnecessary chemicals and equipment.[4] Post a warning sign indicating that an azide experiment is in progress.[4]
-
Assemble Equipment: Use only glass or plastic spatulas for weighing and transferring; never use metal spatulas.[3][7][8] Avoid using glassware with ground glass joints, as friction can cause detonation.[8]
-
Don PPE: Put on the appropriate personal protective equipment as outlined in the table above.
Handling the Chemical:
-
Work on a Small Scale: Use the smallest amount of this compound necessary for your experiment.[4]
-
Maintain Low Temperatures: Store this compound at 2-8°C and away from light. Some organic azides require storage at -18°C.[3][5]
-
Avoid Incompatible Materials: Keep this compound away from heavy metals, acids, and halogenated solvents.[3][5]
-
Controlled Reactions: If heating is necessary, do so with extreme caution and behind a blast shield.
-
Purification: Avoid distillation and sublimation for purification.[5] Extraction and precipitation are preferred methods. Column chromatography should be used with caution.[5] Do not concentrate azide-containing reaction mixtures through rotary evaporation.[4][8]
Emergency Procedures:
-
Spills: In case of a small spill within the fume hood, absorb the material with an inert absorbent, and clean the surface with a pH-adjusted water (pH > 9.0).[8] Collect all contaminated materials in a labeled hazardous waste container.[8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water and seek medical attention.[6]
-
Eye Contact: Flush eyes with water for several minutes and seek medical attention.
-
Inhalation: Move to fresh air immediately and seek medical attention.
-
Ingestion: Rinse mouth with water and seek medical attention immediately. Provide the medical team with the Safety Data Sheet.[7]
Disposal Plan
-
Waste Segregation: All azide-containing waste must be collected in separate, clearly labeled waste containers.[3]
-
Avoid Acidic Waste: Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[3]
-
Deactivation: For dilute solutions (≤5%), deactivation can be achieved by reacting with nitrous acid in a fume hood.[7] The resulting solution should be neutralized with a dilute NaOH solution to a pH of 6-9 before disposal as hazardous waste.[7]
-
Professional Disposal: All used or unwanted this compound and contaminated materials must be disposed of as hazardous waste through your institution's Environmental Health & Safety (EH&S) department.[3][7] Do not pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[7]
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. 3-Azidopropan-1-ol | C3H7N3O | CID 10996974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. artscimedia.case.edu [artscimedia.case.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
